Phthalimide-PEG3-C2-OTs
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO8S/c1-18-6-8-19(9-7-18)33(27,28)32-17-16-31-15-14-30-13-12-29-11-10-24-22(25)20-4-2-3-5-21(20)23(24)26/h2-9H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPAUABODZZAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of Phthalimide-PEG3-C2-OTs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG3-C2-OTs is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, a key building block in the construction of potent and selective protein degraders.
This molecule incorporates three key functional components: a phthalimide (B116566) group, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a flexible polyethylene glycol (PEG) linker, which enhances solubility and provides spatial separation; and a terminal tosylate (OTs) group, a reactive leaving group that facilitates conjugation to a target protein ligand.
Chemical Properties
This compound is a synthetic compound not known to occur naturally. Its properties are tailored for its application in bioconjugation and PROTAC synthesis.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | [1],[2] |
| CAS Number | 382162-12-1 | [1],[2] |
| Molecular Formula | C₂₃H₂₇NO₈S | [1],[3] |
| Molecular Weight | 477.53 g/mol | [1],[3] |
| Appearance | To be determined (typically a solid) | [1] |
| Purity | >98% (as offered by commercial suppliers) | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The PEG chain imparts some aqueous solubility. | |
| Storage Conditions | Store in a dry, dark environment at 0-4°C for short-term storage, and -20°C for long-term storage. | [1] |
Structural Components and Reactivity
-
Phthalimide Group: The phthalimide moiety is a crucial component for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4] The interaction is primarily mediated by the glutarimide (B196013) ring of thalidomide (B1683933) and its analogs, to which the phthalimide is structurally related.[1] This recruitment is the first step in the ubiquitination and subsequent degradation of the target protein.[4]
-
PEG3 Linker: The tri-ethylene glycol (PEG3) spacer is a flexible, hydrophilic chain that connects the phthalimide group to the reactive tosylate end. PEG linkers in PROTACs are known to enhance solubility, improve cell permeability, and provide the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5],[6]
-
C2-OTs (Tosylate) Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions. This makes the terminal end of the molecule highly reactive towards nucleophiles such as primary and secondary amines, thiols, and hydroxyl groups present on the target protein ligand.[7],[8] The reaction with an amine, for instance, results in the formation of a stable secondary amine linkage.[9]
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in the synthesis of a PROTAC.
General Protocol for PROTAC Synthesis via Nucleophilic Substitution
This protocol describes the conjugation of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine functionality
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Reaction monitoring tools (e.g., LC-MS, TLC)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the stirred solution of the target protein ligand and base.
-
Heat the reaction mixture to a temperature between room temperature and 60°C, depending on the reactivity of the amine.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Deprotection of the Phthalimide Group (Optional)
In some synthetic strategies, the phthalimide group may be used as a protected form of a primary amine. The following is a general protocol for its deprotection.
Materials:
-
Phthalimide-containing compound
-
Hydrazine (B178648) hydrate (B1144303) or methylamine
-
Ethanol (B145695) or Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the phthalimide-containing compound in ethanol or methanol.
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature, which may result in the precipitation of phthalhydrazide.
-
Filter the precipitate and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude amine can be further purified by extraction or chromatography.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway hijacked by a phthalimide-based PROTAC to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The diagram below outlines a typical experimental workflow for the synthesis and purification of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a Cereblon E3 ligase binder, a flexible PEG linker, and a reactive tosylate group, enables the straightforward synthesis of bifunctional molecules for targeted protein degradation. Understanding the chemical properties and reactivity of this linker is essential for the rational design and development of novel therapeutics in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their research endeavors.
References
- 1. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. rsc.org [rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Phthalimide-PEG3-C2-OTs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Phthalimide-PEG3-C2-OTs, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important research chemical.
Introduction
This compound, with the IUPAC name 2-(2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242), is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a phthalimide-protected amine, a triethylene glycol (PEG3) spacer, and a terminal tosylate (OTs) group. The PEG linker enhances solubility and pharmacokinetic properties, while the terminal functional groups allow for sequential conjugation to different molecules of interest.[3] The tosylate is an excellent leaving group for nucleophilic substitution, and the phthalimide (B116566) can be deprotected to reveal a primary amine, enabling a wide range of bioconjugation strategies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The general strategy involves the initial formation of a phthalimide-protected PEG alcohol, followed by the tosylation of the terminal hydroxyl group.
Step 1: Synthesis of N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione (Phthalimide-PEG3-C2-OH)
The initial step involves the reaction of a suitable PEG derivative with potassium phthalimide. A common starting material is a di-functionalized PEG, such as a di-tosylated triethylene glycol, which reacts with potassium phthalimide to yield the mono-phthalimide protected PEG alcohol after workup. Alternatively, one could start with 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethan-1-ol and react it with phthalic anhydride.
Step 2: Tosylation of Phthalimide-PEG3-C2-OH
The terminal hydroxyl group of the intermediate is then converted to a tosylate. This is a standard procedure in organic synthesis, typically employing p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol for Step 1: Synthesis of Phthalimide-PEG3-C2-OH
A detailed protocol for this step can be adapted from known procedures for the synthesis of N-hydroxyethyl phthalimide derivatives.[4]
Protocol for Step 2: Tosylation of Phthalimide-PEG3-C2-OH
This protocol is adapted from general tosylation procedures for PEG alcohols.[5][6]
-
Dissolution: Dissolve Phthalimide-PEG3-C2-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (B128534) (1.5-2 equivalents), to the solution.
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the expected characterization data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 382162-12-1 | [1][2][7][8] |
| Molecular Formula | C₂₃H₂₇NO₈S | [1] |
| Molecular Weight | 477.53 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid or oil | |
| Purity | >95% (typically) | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are outlined below. The data is predicted based on the analysis of similar structures.[9][10][11][12]
| Protons | Multiplicity | Expected Chemical Shift (ppm) |
| Phthalimide-H | multiplet | 7.70 - 7.90 |
| Tosyl-H (aromatic) | doublet | 7.80 (d, J = 8.0 Hz) |
| Tosyl-H (aromatic) | doublet | 7.35 (d, J = 8.0 Hz) |
| -O-CH₂- (adjacent to OTs) | triplet | 4.10 - 4.20 |
| -N-CH₂- (adjacent to Phth) | triplet | 3.85 - 3.95 |
| PEG backbone (-O-CH₂-CH₂-O-) | multiplet | 3.50 - 3.70 |
| Tosyl-CH₃ | singlet | 2.45 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are predicted based on known values for similar functional groups.[13][14]
| Carbon Atom | Expected Chemical Shift (ppm) |
| Phthalimide C=O | ~168 |
| Phthalimide C (quaternary) | ~132 |
| Phthalimide C-H | ~123, ~134 |
| Tosyl C (quaternary, S-C) | ~145 |
| Tosyl C (quaternary, CH₃-C) | ~133 |
| Tosyl C-H | ~130, ~128 |
| -O-CH₂- (adjacent to OTs) | ~69 |
| PEG backbone (-O-CH₂-) | ~70-71 |
| -N-CH₂- (adjacent to Phth) | ~38 |
| Tosyl-CH₃ | ~21 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound, the expected exact mass can be calculated and observed in the mass spectrum, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[15][16][17][18]
| Ion | Calculated m/z |
| [M+H]⁺ | 478.1581 |
| [M+Na]⁺ | 500.1400 |
| [M+K]⁺ | 516.1140 |
Applications in Drug Development
This compound is a key linker in the construction of PROTACs.[3] The tosylate end allows for facile reaction with a ligand for a target protein, while the phthalimide-protected amine can be deprotected to react with a ligand for an E3 ubiquitin ligase, such as cereblon or VHL.
The logical workflow for utilizing this linker in PROTAC synthesis is illustrated below:
Caption: Workflow for PROTAC synthesis using this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers in the field of drug discovery and development. The versatile nature of this linker, combined with its well-defined structure, makes it an essential tool for the construction of complex and targeted therapeutic agents.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 382162-12-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method | Semantic Scholar [semanticscholar.org]
- 5. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]
- 6. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C15H24O7S | CID 13456094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 382162-12-1|this compound|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. enovatia.com [enovatia.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism and Application of Phthalimide-PEG3-C2-OTs in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Phthalimide-PEG3-C2-OTs, a heterobifunctional linker critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its core mechanism of action, provide detailed experimental protocols for its use, present relevant quantitative data, and visualize key processes to facilitate a comprehensive understanding for researchers in drug discovery and development.
Core Concept: The Role of this compound in Targeted Protein Degradation
This compound is a key building block in the construction of PROTACs, molecules designed to hijack the body's own cellular waste disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs) implicated in disease.[1] A PROTAC molecule is composed of three main parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1]
This compound serves as a prefabricated component that provides both the E3 ligase ligand and the linker. Its structure can be broken down as follows:
-
Phthalimide: This moiety, particularly when part of a larger structure like pomalidomide (B1683931) or thalidomide, is recognized and bound by Cereblon (CRBN), a key protein in the E3 ubiquitin ligase complex.[1]
-
PEG3-C2 Linker: This consists of a three-unit polyethylene (B3416737) glycol (PEG) chain and a two-carbon ethyl spacer. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The length of the linker is a critical parameter that influences the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein).[2]
-
-OTs (Tosylate): The tosylate group is an excellent leaving group. This makes the end of the PEG linker highly reactive towards nucleophiles, such as primary or secondary amines, commonly found on or engineered into the target protein ligand.[3]
The primary mechanism of action for this compound in synthesis is a nucleophilic substitution reaction , typically an SN2 reaction. In this process, a nucleophilic group (e.g., an amine) on the target protein ligand attacks the carbon atom attached to the tosylate group, displacing the tosylate and forming a stable covalent bond. This reaction effectively "clicks" the target protein ligand onto the E3 ligase-recruiting moiety, completing the synthesis of the PROTAC molecule.[3]
Visualization of the PROTAC Mechanism and Synthetic Workflow
To better illustrate these processes, the following diagrams have been generated.
Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.
Caption: A typical experimental workflow for the synthesis of a PROTAC using this compound.
Quantitative Data Presentation
The efficiency of the coupling reaction is dependent on several factors including the nature of the nucleophile on the target ligand, solvent, and base. Below is a summary of representative data for this type of conjugation reaction.
| Parameter | Value/Condition | Purpose |
| Reactant Stoichiometry | ||
| POI Ligand with Amine | 1.0 equivalent | Limiting Reagent |
| This compound | 1.1 - 1.5 equivalents | To ensure complete consumption of the valuable POI ligand |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | To neutralize the tosylate byproduct and facilitate the reaction |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent to facilitate SN2 reaction[3] |
| Temperature | Room Temperature (20-25 °C) | Mild conditions to prevent side reactions |
| Reaction Time | 4 - 12 hours | Monitored by LC-MS for completion[1] |
| Outcome | ||
| Typical Isolated Yield | 50% - 80% | Varies based on substrate complexity and purification efficiency |
| Purity (post-purification) | >95% | Assessed by HPLC or LC-MS |
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of a PROTAC molecule by conjugating a target protein ligand containing a primary or secondary amine with this compound.
Materials:
-
Target protein ligand with a primary or secondary amine functional group.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
N,N-Diisopropylethylamine (DIPEA).
-
Ethyl acetate (B1210297) (EtOAc).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Silica (B1680970) gel for column chromatography.
-
Standard glassware for organic synthesis, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
Preparation:
-
Under a nitrogen atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add this compound (1.2 equivalents).
-
-
Reaction Initiation:
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the progress of the reaction periodically (e.g., every 2 hours) using Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired product mass.
-
The reaction is typically complete within 4-12 hours.[1]
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 times), water (1 time), and brine (1 time).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the final PROTAC and should be determined by thin-layer chromatography (TLC).
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final PROTAC molecule using LC-MS and NMR spectroscopy.
-
Store the purified product under appropriate conditions (typically at -20°C, desiccated) to ensure stability.
-
This guide provides a foundational understanding of the mechanism and application of this compound. Researchers should note that while this protocol is broadly applicable, optimization of reaction conditions may be necessary for specific target protein ligands to achieve optimal yields and purity.
References
Navigating the Solubility of Phthalimide-PEG3-C2-OTs: A Technical Guide for Researchers
For Immediate Release
Introduction to Phthalimide-PEG3-C2-OTs
This compound, with the CAS Number 382162-12-1, is a valuable chemical tool in bioconjugation and medicinal chemistry.[1][2][3][4][5] Its structure comprises a phthalimide (B116566) group, a three-unit polyethylene (B3416737) glycol (PEG) linker, and a tosylate (OTs) leaving group. The phthalimide moiety often serves as a masked form of a primary amine, which can be deprotected in a later synthetic step. The PEG linker enhances the solubility and pharmacokinetic properties of the final conjugate, while the tosylate group is an excellent leaving group for nucleophilic substitution reactions.[] This combination of features makes it a versatile building block for synthesizing complex molecules, particularly in the field of targeted protein degradation.
Understanding the Solubility Profile
The solubility of a compound is a critical parameter in its application, influencing reaction conditions, purification methods, and formulation development. The structure of this compound suggests a nuanced solubility profile in organic solvents, governed by its constituent parts:
-
Phthalimide Group: The parent phthalimide molecule is known to be sparingly soluble in water but shows better solubility in some organic solvents.[7]
-
PEG Linker: The polyethylene glycol chain is hydrophilic and is a well-established motif for improving the aqueous and organic solubility of molecules.[]
-
Tosylate Group: The tosylate group contributes to the overall polarity of the molecule.
Based on the solvents used in the synthesis and purification of similar phthalimide-PEG compounds, it can be inferred that this compound is likely to be soluble in a range of common organic solvents.
Qualitative Solubility Assessment
While precise quantitative data is not available, a qualitative assessment of solubility can be inferred from synthetic procedures for analogous compounds and the general properties of its functional groups. Solvents are categorized below based on the likelihood of successful dissolution.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Examples | Expected Solubility | Rationale |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN) | High | These solvents are effective at solvating polar molecules and are commonly used in reactions involving similar compounds. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Often used in the synthesis and purification of PEGylated compounds and their precursors. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | THF is a common solvent for reactions involving PEGylated reagents. |
| Esters | Ethyl acetate (B1210297) (EtOAc) | Moderate | Frequently used in the extraction and chromatography of organic compounds of similar polarity. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols may allow for some dissolution, though likely less than polar aprotic solvents. |
| Non-polar Solvents | Hexanes, Toluene | Low | The significant polarity of the molecule makes it unlikely to be soluble in non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant sample by HPLC.
-
Determine the concentration of this compound in the supernatant using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Repeat the experiment for each solvent of interest.
-
Visualizing Experimental and Logical Workflows
To aid researchers in their experimental design and decision-making processes, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for selecting an optimal solvent for this compound.
Caption: Simplified signaling pathway of a PROTAC utilizing a Phthalimide-PEG linker.
Conclusion
This compound is a key building block in modern drug discovery, particularly for the synthesis of PROTACs. While specific quantitative solubility data remains elusive in the public domain, this guide provides a robust framework for researchers to understand and experimentally determine its solubility in various organic solvents. The provided qualitative assessment and detailed experimental protocol are intended to empower scientists to effectively utilize this important linker in their research and development endeavors. The logical workflows presented offer a systematic approach to solvent selection and conceptual understanding of the molecule's role in targeted protein degradation.
References
- 1. BOC Sciences (Page 371) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. medkoo.com [medkoo.com]
- 3. 382162-12-1|this compound|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phthalimide-PEG3-C2-OTs as a Cereblon Ligand Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of many successful PROTACs is a ligand that binds to an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex, is one of the most widely utilized E3 ligases in TPD.[1][2] This technical guide provides an in-depth overview of Phthalimide-PEG3-C2-OTs, a key precursor for the synthesis of Cereblon ligands, and its central role in the development of novel protein degraders.
Introduction to Cereblon and Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells.[3] E3 ubiquitin ligases are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, a small regulatory protein, to the target. This polyubiquitination marks the protein for degradation by the proteasome.
PROTACs are bifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other binds to an E3 ligase.[4] This induced proximity facilitates the ubiquitination and subsequent degradation of the POI.[5]
Cereblon has gained prominence as an E3 ligase for PROTAC development due to the well-established pharmacology of its ligands, such as thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs).[2][6] These small molecules bind to a specific pocket in Cereblon, effectively reprogramming its substrate specificity.[7]
This compound: A Versatile Precursor for Cereblon Ligands
This compound is a chemical compound that serves as a versatile building block in the synthesis of PROTACs.[8][9] Its structure comprises three key components:
-
Phthalimide: This moiety is a well-established pharmacophore that binds to Cereblon. It is a core component of thalidomide and its derivatives.[10][11]
-
PEG3 Linker: The triethylene glycol (PEG3) portion acts as a flexible linker, providing the necessary spatial separation between the Cereblon ligand and the ligand for the target protein. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficacy.
-
Tosylate (OTs) Leaving Group: The tosylate group is an excellent leaving group, facilitating the chemical coupling of the Phthalimide-PEG3-C2 moiety to a ligand for the protein of interest.[8]
The chemical structure and properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C23H27NO8S |
| Molecular Weight | 477.53 g/mol [12] |
| CAS Number | 382162-12-1[12][13][14] |
| Appearance | To be determined |
| Purity | >98% |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[12] |
Experimental Protocols
Synthesis of a Cereblon Ligand-Linker Conjugate from this compound
This protocol outlines a general procedure for coupling this compound to a hypothetical amine-containing ligand for a protein of interest (POI-NH2).
Materials:
-
This compound
-
POI-NH2 (Protein of Interest Ligand with a primary or secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification
-
Mass Spectrometry (MS) for product characterization
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the POI-NH2 (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the POI-NH2 solution while stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC molecule.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by MS and NMR spectroscopy.
Figure 1: Synthetic workflow for PROTAC generation.
Evaluation of Cereblon Binding
To validate that the newly synthesized PROTAC can engage with Cereblon, a binding assay is essential. Several methods are available, with Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) being common choices.[15][16][17]
Protocol: Cereblon Binding Assay (Fluorescence Polarization)
Materials:
-
Purified recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled Cereblon ligand (e.g., Cy5-labeled Thalidomide)[15]
-
Synthesized PROTAC
-
Positive control inhibitor (e.g., Pomalidomide)[15]
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 96- or 384-well plates
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the synthesized PROTAC and the positive control in assay buffer.
-
In the wells of the microplate, add the assay buffer.
-
Add the fluorescently labeled Cereblon ligand to all wells at a fixed concentration.
-
Add the serially diluted synthesized PROTAC and positive control to their respective wells. Include a "no inhibitor" control.
-
Add the purified CRBN protein to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using the microplate reader.
-
Calculate the IC50 value for the synthesized PROTAC, which represents the concentration required to displace 50% of the fluorescently labeled ligand.
| Compound | IC50 (nM)[18] |
| Thalidomide | 347.2 |
| Lenalidomide | 268.6 |
| Pomalidomide | 153.9 |
Assessment of Target Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of the target protein. This is typically assessed in a cellular context using techniques such as Western blotting or quantitative mass spectrometry.
Protocol: Western Blot Analysis of Protein Degradation
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the protein of interest and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation. The DC50 (concentration for 50% degradation) can then be calculated.
Figure 2: Workflow for assessing protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action of a Cereblon-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and the CRL4^CRBN^ E3 ligase complex. This proximity induces the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome.
Figure 3: PROTAC-induced protein degradation pathway.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of Cereblon-recruiting PROTACs. Its modular nature allows for the straightforward incorporation of a Cereblon-binding moiety and a flexible linker into a bifunctional degrader molecule. The experimental protocols provided in this guide offer a framework for the synthesis, validation, and characterization of novel PROTACs, facilitating the development of next-generation therapeutics based on targeted protein degradation. As research in this field continues to expand, the availability of well-characterized precursors like this compound will be instrumental in accelerating the discovery of new medicines for a wide range of diseases.
References
- 1. Cereblon - Wikipedia [en.wikipedia.org]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. excelra.com [excelra.com]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. 382162-12-1|this compound|BLD Pharm [bldpharm.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. revvity.com [revvity.com]
- 17. revvity.com [revvity.com]
- 18. reactionbiology.com [reactionbiology.com]
The Phthalimide-PEG3 Linker: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Phthalimide-PEG3 linker, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details the linker's role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential biological and experimental workflows.
Introduction to the Phthalimide-PEG3 Linker in PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The phthalimide (B116566) moiety, derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, is a widely used ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[5][6]
The polyethylene (B3416737) glycol (PEG) linker, specifically the three-unit PEG3, offers a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[7][8] The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]
Mechanism of Action: CRBN-Mediated Protein Degradation
The primary function of the phthalimide component of the PROTAC is to bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[5][6][9] This binding event brings the entire CRL4-CRBN complex into close proximity with the POI, which is bound to the warhead end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 3. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 10. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Phthalimide-PEG3-C2-OTs: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Phthalimide-PEG3-C2-OTs, a crucial linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This compound serves as a bifunctional linker, incorporating a phthalimide (B116566) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a tosyl (OTs) group, a good leaving group, for facile conjugation to a target protein ligand.
Core Physical and Chemical Specifications
The precise chemical and physical properties of this compound are critical for its successful application in PROTAC synthesis. The following tables summarize its key specifications.
| Identifier | Value |
| CAS Number | 382162-12-1[1][2] |
| IUPAC Name | 2-(2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate[1] |
| Synonyms | Phthalimide-PEG3-C2-tosylate, Compound 5[3][4] |
| Chemical Property | Value |
| Molecular Formula | C23H27NO8S[1] |
| Molecular Weight | 477.53 g/mol [1][2] |
| Exact Mass | 477.1500[1] |
| Purity | Typically >98% (as determined by HPLC)[1] |
| SMILES Code | CC(C=C1)=CC=C1S(=O)(OCCOCCOCCOCCN2C(C3=C(C=CC=C3)C2=O)=O)=O[1] |
| InChI Key | LWPAUABODZZAIN-UHFFFAOYSA-N[1] |
| Physical Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The phthalimide moiety itself has been studied for its solubility in various organic solvents, with higher solubility observed in acetone (B3395972) and ethyl acetate (B1210297) compared to alcohols and toluene.[5][6][7] |
| Storage Conditions | Store in a dry, dark environment. For short-term storage (days to weeks), 0 - 4 °C is recommended. For long-term storage (months to years), -20 °C is ideal.[1] |
| Shipping Conditions | Typically shipped at ambient temperature as a non-hazardous chemical.[1] |
Mechanism of Action in Targeted Protein Degradation
This compound is a fundamental component in the construction of PROTACs that utilize the Cereblon E3 ubiquitin ligase for targeted protein degradation. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity.
Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for synthesizing a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer. The synthesis involves the coupling of this compound with a ligand that binds to BRD4, such as an analogue of the known BRD4 inhibitor JQ1.
Materials:
-
This compound
-
JQ1-amine analogue (a derivative of JQ1 with a nucleophilic amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the JQ1-amine analogue (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
(Optional) Add a catalytic amount of NaI to facilitate the reaction.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Evaluation of PROTAC Activity
Once synthesized, the PROTAC's ability to induce the degradation of the target protein needs to be evaluated. A common method for this is Western Blot analysis.
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a leukemia cell line like MV4-11 for BRD4) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a set period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
Western Blot Analysis:
-
After treatment, lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the intensity of the target protein band in PROTAC-treated cells compared to the control indicates successful degradation.
Signaling Pathway Intervention
PROTACs synthesized using this compound intervene in cellular signaling pathways by specifically degrading key protein nodes. In the case of a BRD4-targeting PROTAC, its action disrupts the transcriptional regulation controlled by BRD4, which is often dysregulated in cancer.
This technical guide provides a comprehensive starting point for researchers and drug developers interested in utilizing this compound for the development of novel therapeutics based on targeted protein degradation. The provided data and protocols offer a solid foundation for the synthesis, evaluation, and understanding of PROTACs built with this versatile linker.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
Phthalimide-PEG3-C2-OTs: A Technical Safety Guide for Researchers
For Research Use Only. Not for human or veterinary use. [1]
This technical guide provides an in-depth overview of the safety data available for Phthalimide-PEG3-C2-OTs, a PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of molecules for targeted protein degradation.[2] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers and toxicological data for related chemical moieties to guide researchers, scientists, and drug development professionals in its safe handling and use.
Chemical and Physical Properties
A consistent set of physical and chemical properties for this compound has been reported across various suppliers. This data is crucial for the proper handling, storage, and experimental use of the compound.
| Property | Value | Source |
| CAS Number | 382162-12-1 | [1][3][4] |
| Molecular Formula | C23H27NO8S | [1][3] |
| Molecular Weight | 477.53 g/mol | [1][4] |
| Appearance | To be determined; potentially a viscous liquid | [1] |
| Purity | >98% (or as per Certificate of Analysis) | [1] |
| Solubility | To be determined | [1] |
Hazard Identification and Precautionary Measures
This compound is classified as a chemical that requires careful handling due to its potential health effects. The GHS pictograms and hazard statements indicate the primary routes of concern.
| Hazard Category | GHS Pictogram | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |
Signal Word: Warning [3]
Precautionary Statements:
A detailed list of precautionary statements has been provided by suppliers, outlining the necessary steps for prevention, response, storage, and disposal.
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Toxicological Profile of Related Moieties
Due to the lack of specific toxicological studies on this compound, an assessment of its constituent parts—phthalimide (B116566), polyethylene (B3416737) glycol (PEG), and tosylate—can provide insights into its potential hazards.
-
Phthalimide Derivatives: Some phthalimide derivatives have been investigated for their cytotoxic effects.[5] While primarily studied in the context of anticancer activity, these studies indicate that the phthalimide moiety can interact with biological systems. Some derivatives have shown potential for hepatotoxicity but not skin sensitization.[6]
-
Polyethylene Glycol (PEG): PEG is generally considered to have low toxicity and is approved by the FDA for use in various applications.[7] However, studies on PEGylated biopharmaceuticals have noted cellular vacuolation in some tissues, though this has not been linked to changes in organ function.[8] The safety of high molecular weight PEGs administered directly to the lungs has been a subject of investigation, with studies suggesting they are generally well-tolerated.[9]
-
Tosylates: Tosylates are known alkylating agents and can be irritants. Their reactivity warrants careful handling to avoid skin and eye contact.
Handling, Storage, and Stability
Proper storage and handling are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Condition | Recommendation | Source |
| Storage (Short-term) | 0 - 4 °C for days to weeks | [1] |
| Storage (Long-term) | -20 °C for months to years | [1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical | [1] |
| General Handling | Handle in an inert atmosphere. Store in a dry, dark place. | [1][3] |
| Shelf Life | >2 years if stored properly | [1] |
Experimental Protocols: First Aid and Spill Response
The following are general experimental protocols for responding to exposure or spills. These should be adapted to the specific conditions of your laboratory.
First Aid Measures
A standardized response to chemical exposure is critical. The following workflow outlines the immediate steps to be taken.
Chemical Spill Response
In the event of a spill, a structured and cautious approach is necessary to prevent exposure and contamination.
Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is recommended when handling this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in safe chemical handling procedures and have access to the appropriate safety equipment. Always consult your institution's safety guidelines and the most up-to-date information from the supplier before use.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 382162-12-1|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated Biopharmaceuticals: Current Experience and Considerations for Nonclinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of topically-administered PEGylated Fab’ lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conjugation of Phthalimide-PEG3-C2-OTs to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a primary amine to the tosylate (OTs) functional group of Phthalimide-PEG3-C2-OTs. This heterobifunctional linker is a valuable tool in the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand to an E3 ligase ligand.[1][2] The protocol covers the nucleophilic substitution reaction, purification of the resulting conjugate, and an optional subsequent step for the deprotection of the phthalimide (B116566) group to reveal a terminal primary amine.
Chemical Reaction and Mechanism
The core of the conjugation protocol is a bimolecular nucleophilic substitution (S(_N)2) reaction. The primary amine, acting as a nucleophile, attacks the carbon atom bearing the tosylate group. The tosylate is an excellent leaving group, facilitating its displacement by the amine to form a new carbon-nitrogen bond. The phthalimide group at the other end of the PEG linker remains intact during this process, serving as a stable protecting group for a primary amine that can be deprotected in a later step if desired.
Caption: S(_N)2 reaction mechanism for the conjugation of a primary amine to this compound.
Quantitative Data Summary
The following tables summarize the typical reaction parameters and expected outcomes for the conjugation and subsequent deprotection steps.
Table 1: Conjugation Reaction Parameters
| Parameter | Value | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq. | Limiting reagent. |
| Primary Amine (R-NH₂) | 1.2 - 5.0 eq. | Excess amine can improve reaction rate and minimize side reactions. |
| Potassium Carbonate (K₂CO₃) | 1.2 - 2.0 eq. | Acts as a base to neutralize the generated acid.[3] |
| Reaction Conditions | ||
| Solvent | Acetonitrile (CH₃CN) or DMF | Polar aprotic solvents are preferred. |
| Temperature | Reflux (approx. 82°C for Acetonitrile) | Heating is typically required to drive the reaction to completion.[3] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Outcome | ||
| Typical Yield | 75 - 90% | Yields are dependent on the specific primary amine used.[3] |
Table 2: Phthalimide Deprotection Parameters
| Parameter | Value | Notes |
| Stoichiometry | ||
| Phthalimide-PEG-Amine Conjugate | 1.0 eq. | The product from the conjugation step. |
| Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | 10 - 40 eq. | A large excess is used to ensure complete deprotection.[3] |
| Reaction Conditions | ||
| Solvent | THF or Ethanol (B145695) | |
| Temperature | Room Temperature | A mild and efficient method.[4][5] |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS. |
| Outcome | ||
| Typical Yield | 70 - 85% | Yields after purification.[3] |
Experimental Protocols
Protocol 1: Conjugation of Primary Amine to this compound
This protocol describes the general procedure for the nucleophilic substitution of the tosylate group.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the linker in anhydrous acetonitrile.
-
Add the primary amine (1.2-5.0 eq.) to the solution.
-
Add anhydrous potassium carbonate (1.2-2.0 eq.) to the reaction mixture.[3]
-
Heat the mixture to reflux (approximately 82°C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Remove the acetonitrile under reduced pressure.
-
The crude product can be purified by extraction. Dissolve the residue in dichloromethane (B109758) and wash with a pH 12 aqueous solution, followed by water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Phthalimide-PEG3-C2-NH-R conjugate.
-
For higher purity, the product can be further purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of the Phthalimide Group
This protocol outlines the removal of the phthalimide protecting group to yield a primary amine.
Materials:
-
Phthalimide-PEG3-C2-NH-R conjugate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Tetrahydrofuran (THF) or Ethanol
-
Magnetic stirrer
Procedure:
-
Dissolve the Phthalimide-PEG-amine conjugate (1.0 eq.) in THF or ethanol in a round-bottom flask.[3]
-
Slowly add hydrazine hydrate (10-40 eq.) to the solution at room temperature.[3]
-
Stir the mixture for 4-12 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract three times with chloroform (B151607) or dichloromethane.[3]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
-
Filter and concentrate under reduced pressure to afford the deprotected amine product.
Experimental Workflow and Application in PROTAC Synthesis
The conjugation of this compound to a primary amine is a key step in the synthesis of PROTACs. The following diagram illustrates a typical workflow.
Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.
The phthalimide-based moiety often serves as a ligand for the E3 ligase Cereblon (CRBN). The primary amine on the other molecule is typically part of a ligand that binds to the target protein of interest. The PEG linker provides the necessary spacing and solubility for the resulting PROTAC to effectively induce the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Simplified signaling pathway of PROTAC-induced protein degradation.
References
Application Notes and Protocols: Step-by-Step Synthesis of a Phthalimide-Based PROTAC for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. Phthalimide-based PROTACs, which often incorporate derivatives of thalidomide (B1683933) or pomalidomide, are designed to recruit the Cereblon (CRBN) E3 ligase.[1]
This document provides a detailed, step-by-step guide for the synthesis of a potent and selective BRD4 (Bromodomain-containing protein 4) degrader, analogous to the well-characterized PROTAC dBET1, starting from the commercially available linker precursor, Phthalimide-PEG3-C2-OTs.[1][] BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and is a key regulator of oncogene expression, making it an attractive target for cancer therapy.[]
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a phthalimide-based PROTAC, such as the one described herein, involves hijacking the Ubiquitin-Proteasome System (UPS) to induce the degradation of the target protein, BRD4.
References
Application Notes and Protocols for Nucleophilic Substitution of Phthalimide-PEG3-C2-OTs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG3-C2-OTs is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] The structure of this compound incorporates a phthalimide-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosylate (OTs) group. The tosylate serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) to introduce various functional groups.[1][2] This allows for the covalent linkage of the PEG chain to a ligand for a target protein of interest, a crucial step in PROTAC synthesis.
This document provides detailed protocols for the nucleophilic substitution of this compound with azide (B81097) and amine nucleophiles, which are common steps in the elaboration of PROTAC linkers.
Chemical Structure and Properties
| Compound | This compound |
| CAS Number | 382162-12-1 |
| Molecular Formula | C23H27NO8S |
| Molecular Weight | 477.53 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |
| Storage | Store at -20°C for long-term stability |
Reaction Principle
The core of the application lies in the nucleophilic displacement of the tosylate group. The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom attached to the tosylate, leading to the formation of a new covalent bond and the displacement of the tosylate anion. The choice of nucleophile determines the resulting functional group on the PEG linker.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound with common nucleophiles. Please note that these are representative conditions and may require optimization for specific substrates and scales.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Azide | Sodium Azide (NaN3) | DMF | N/A | 60 - 80 | 12 - 24 | > 90 |
| Primary Amine | R-NH2 | Acetonitrile (B52724) | K2CO3 | Reflux | 6 - 12 | 75 - 90 |
| Phenol | Ar-OH | DMF | K2CO3 | 80 - 100 | 12 - 18 | 70 - 85 |
Note: Yields are illustrative and can vary based on the specific nucleophile and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of Phthalimide-PEG3-C2-N3 (Azide Substitution)
This protocol describes the conversion of the terminal tosylate to an azide group, a versatile functional handle for "click chemistry" reactions.
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 - 3.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Phthalimide-PEG3-C2-N3.
Protocol 2: Synthesis of Phthalimide-PEG3-C2-NHR (Amine Substitution)
This protocol outlines the reaction with a primary amine to form a secondary amine linkage.
Materials:
-
This compound
-
Primary amine (R-NH2)
-
Anhydrous Acetonitrile
-
Potassium Carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the primary amine (1.2 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).
-
Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Experimental Workflow for Nucleophilic Substitution and Deprotection
Caption: Workflow for the synthesis of functionalized PEG linkers.
Logical Relationship of PROTAC Synthesis
Caption: Logical steps in the synthesis of a PROTAC molecule.
References
Application Notes and Protocols: Utilizing Phthalimide-PEG3-C2-OTs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[2]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the spatial orientation of the warhead and E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility.[3][4]
This document provides detailed application notes and protocols for the use of Phthalimide-PEG3-C2-OTs , a bifunctional linker, to conjugate a warhead to a Cereblon (CRBN) E3 ligase ligand for the development of potent and selective protein degraders.
Physicochemical Properties of this compound
This compound is a PROTAC linker that incorporates a phthalimide (B116566) group, which can be readily converted to a CRBN ligand, a three-unit PEG chain to enhance solubility and provide optimal spacing, and a terminal tosylate (OTs) group, which is an excellent leaving group for nucleophilic substitution reactions with a warhead.[2][4]
| Property | Value | Reference |
| Chemical Formula | C23H27NO8S | [4] |
| Molecular Weight | 477.53 g/mol | [4] |
| CAS Number | 382162-12-1 | [2] |
| Appearance | To be determined | [4] |
| Purity | >98% | [4] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [4] |
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this compound typically involves a two-step process. First, the warhead, containing a nucleophilic group (e.g., a phenol (B47542) or amine), displaces the tosylate group of the linker. In the second step, the phthalimide group is converted to the active CRBN ligand, often a thalidomide (B1683933) or pomalidomide (B1683931) analog, through reaction with the appropriate amine.
Once synthesized, the PROTAC enters the cell and simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a Generic PROTAC using this compound
This protocol describes a general two-step synthesis for conjugating a warhead containing a phenolic hydroxyl group to a CRBN ligand.
Step 1: Coupling of Warhead to this compound
Materials:
-
Warhead with a phenolic -OH group (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the warhead in anhydrous DMF under a nitrogen atmosphere.
-
Add K2CO3 to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG3-C2-Phthalimide intermediate.
Step 2: Conversion of Phthalimide to CRBN Ligand
Materials:
-
Warhead-PEG3-C2-Phthalimide intermediate (1.0 eq)
-
3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Dissolve the Warhead-PEG3-C2-Phthalimide intermediate in anhydrous DMF.
-
Add 3-aminopiperidine-2,6-dione hydrochloride and DIPEA to the solution.
-
Stir the reaction at 80 °C for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with the synthesized PROTAC.[5]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[5]
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.[5]
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by incubation with an HRP-conjugated secondary antibody.[5]
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities.[5] Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol describes the use of SPR to measure the binding affinities and cooperativity of the PROTAC-induced ternary complex.[7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant target protein, CRBN-DDB1 complex, and synthesized PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface via amine coupling.[7]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the CRBN-DDB1 surface to measure the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the binary KD between the PROTAC and the target.
-
-
Ternary Complex Formation:
-
Inject a mixture of a constant, saturating concentration of the target protein and a serial dilution of the PROTAC over the immobilized CRBN-DDB1 surface.[7]
-
The resulting sensorgrams represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[7]
-
Data Presentation
PROTAC Performance Metrics
The efficacy of a PROTAC is typically evaluated by its DC50 and Dmax values, which can be determined from western blot experiments.
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | BTK | Mino | 2.2 | 97 | [8] |
| PROTAC 7 | HDAC1 | HCT116 | 910 | >50 | [9] |
| PROTAC 9 | HDAC1 | HCT116 | 550 | >50 | [9] |
| Palbociclib-Pomalidomide PROTAC | CDK4/6 | - | - | - | [10] |
Note: The data presented are for illustrative purposes and the performance of a PROTAC synthesized with this compound will be dependent on the specific warhead and target protein.
Ternary Complex Formation and Cooperativity
SPR is a powerful technique to quantify the formation and stability of the ternary complex.
| System | Binary KD (PROTAC + CRBN-DDB1) (nM) | Binary KD (PROTAC + Target) (nM) | Ternary KD (Target-PROTAC-CRBN) (nM) | Cooperativity (α) | Reference |
| CPS2 + CDK2 + CRBN-DDB1 | 118.5 | 136.4 | 1.21 | ~98 | [11] |
| MZ1 + Brd4(BD2) + VHL | - | - | - | >100 | [12] |
Note: The data presented are for illustrative purposes. The cooperativity of a ternary complex formed with a PROTAC synthesized using this compound will need to be experimentally determined.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Action |
| Low PROTAC Yield | Incomplete reaction; difficult purification. | Optimize reaction conditions (temperature, time, reagents); explore alternative purification methods (e.g., reverse-phase HPLC). |
| No or Poor Target Degradation | Low cell permeability; poor ternary complex formation; target protein has a slow turnover rate. | Modify linker to improve physicochemical properties; perform biophysical assays (e.g., SPR, ITC) to confirm ternary complex formation; perform a time-course experiment to assess degradation over a longer period. |
| "Hook Effect" (Reduced Degradation at High PROTAC Concentrations) | Formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3) that prevent ternary complex formation. | Perform a full dose-response curve to identify the optimal concentration range; use lower PROTAC concentrations. |
| Off-Target Degradation | The warhead or CRBN ligand has off-target effects. | Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-targets; redesign the warhead or modify the CRBN ligand to improve selectivity. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. Its properties allow for the straightforward conjugation to a wide variety of warheads, facilitating the rapid development of novel protein degraders. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and characterize potent and selective PROTACs for therapeutic and research applications. Successful PROTAC development relies on a multi-parameter optimization process, including linker composition, warhead and E3 ligase ligand selection, and a thorough understanding of the ternary complex dynamics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Phthalimide-PEG3-C2-OTs to a Target Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent attachment of the heterobifunctional linker, Phthalimide-PEG3-C2-OTs, to a target binder, such as a protein or antibody. This linker is particularly useful for introducing a protected primary amine, which can be deprotected under mild conditions for subsequent conjugation or functionalization. The process involves a two-step workflow: 1) conjugation of the linker to the target binder via the tosylate group, and 2) deprotection of the phthalimide (B116566) group to reveal a reactive primary amine.
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2][3] The this compound linker features a tosyl (OTs) group, which is an excellent leaving group for nucleophilic substitution reactions with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of proteins.[4][5][] The other end of the linker is capped with a phthalimide group, a stable protecting group for a primary amine.[7][8] This phthalimide group can be removed under conditions that are compatible with most proteins, thus providing a versatile handle for further modifications.[1][9][10]
Materials and Reagents
-
Target binder (e.g., antibody, protein) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.5
-
Deprotection reagent:
-
Method A: Sodium borohydride (B1222165) (NaBH₄)
-
Method B: Ethylenediamine (B42938) (EDA)
-
-
Deprotection buffer:
-
Method A: 2-propanol and water, followed by acetic acid
-
Method B: Isopropanol (B130326) or an appropriate aqueous buffer
-
-
Quenching reagent (e.g., Tris buffer, glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX))
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometry)
Experimental Workflow
The overall process for attaching this compound to a target binder and subsequent deprotection is a two-step procedure.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Target Binder
This protocol describes the reaction of the tosyl group of the linker with primary amines on the target binder.
-
Preparation of Target Binder Solution:
-
Prepare the target binder at a concentration of 1-10 mg/mL in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the tosyl group.
-
-
Preparation of Linker Stock Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM. This stock solution should be prepared fresh before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the target binder solution. The optimal molar ratio of linker to binder should be determined empirically but typically ranges from 5:1 to 50:1.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Quenching the Reaction:
-
After the desired reaction time, quench any unreacted linker by adding a quenching reagent (e.g., 1 M Tris buffer, pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Phthalimide-PEG-Binder Conjugate:
Reaction Scheme: Conjugation
Protocol 2: Deprotection of the Phthalimide Group
This protocol describes two methods for removing the phthalimide protecting group to expose the primary amine. The choice of method may depend on the stability of the target binder.
Method A: Deprotection using Sodium Borohydride (Mild Conditions) [1][11]
-
Reaction Setup:
-
To the purified Phthalimide-PEG-Binder conjugate in a suitable buffer (e.g., PBS with 2-propanol as a co-solvent), add a 5 to 10-fold molar excess of sodium borohydride (NaBH₄).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Acidification and Lactonization:
-
Carefully add acetic acid to the reaction mixture to adjust the pH to approximately 5. This step facilitates the cyclization and release of the free amine.
-
Incubate at room temperature for an additional 1-2 hours.
-
-
Purification:
-
Purify the resulting Amine-PEG-Binder conjugate using SEC or dialysis to remove the deprotection reagents and byproducts.
-
Method B: Deprotection using Ethylenediamine (Alternative Mild Conditions) [10]
-
Reaction Setup:
-
To the purified Phthalimide-PEG-Binder conjugate, add a solution of ethylenediamine in a suitable solvent (e.g., isopropanol or an aqueous buffer) to a final concentration of 0.1-0.5 M.
-
Incubate the reaction at room temperature for 2-6 hours.
-
-
Purification:
-
Purify the Amine-PEG-Binder conjugate using SEC or dialysis to remove excess ethylenediamine and byproducts.
-
Reaction Scheme: Deprotection
Data Presentation and Characterization
The success of the conjugation and deprotection steps should be monitored and quantified.
Table 1: Recommended Reaction Conditions
| Parameter | Conjugation Step | Deprotection (Method A) | Deprotection (Method B) |
| pH | 8.0 - 9.5 | ~5 (after acidification) | Neutral to slightly basic |
| Temperature | 37°C | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 3 - 6 hours | 2 - 6 hours |
| Molar Ratio (Reagent:Binder) | 5:1 to 50:1 (Linker:Binder) | 5:1 to 10:1 (NaBH₄:Conjugate) | 0.1 - 0.5 M EDA |
Characterization of Conjugates
-
SDS-PAGE: A shift in the molecular weight of the target binder will indicate successful PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG linkers attached.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein conjugate.
-
Functional Assays: It is crucial to perform activity assays to ensure that the conjugation and deprotection steps have not compromised the biological function of the target binder.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive linker (hydrolyzed tosyl group)- Non-optimal pH- Insufficient molar excess of linker- Presence of primary amines in the buffer | - Use fresh linker solution- Ensure reaction pH is between 8.0 and 9.5- Increase the molar ratio of linker to binder- Use a non-amine-containing buffer |
| Incomplete Deprotection | - Insufficient deprotection reagent- Short reaction time | - Increase the concentration of the deprotection reagent- Extend the reaction time |
| Protein Aggregation/Precipitation | - Denaturation of the protein due to harsh conditions- High concentration of organic co-solvent | - Use milder deprotection conditions (Method A or B)- Optimize the concentration of the organic co-solvent- Perform the reaction at a lower temperature |
| Loss of Biological Activity | - Steric hindrance from the PEG linker- Modification of critical amine residues- Protein denaturation | - Optimize the degree of PEGylation by adjusting the linker:binder ratio- Consider site-specific conjugation strategies if possible- Confirm protein integrity after each step using appropriate analytical methods |
Conclusion
The use of this compound provides a robust and versatile method for introducing a protected amine functionality onto a target binder. The two-step process of conjugation followed by mild deprotection allows for the controlled modification of biomolecules, opening up possibilities for further downstream applications in drug delivery, diagnostics, and fundamental research. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugates are essential for successful implementation.
References
- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Sensitive quantification of PEGylated compounds by second-generation anti-poly(ethylene glycol) monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Application Notes and Protocols for Monitoring Phthalimide-PEG3-C2-OTs Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG3-C2-OTs is a valuable bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker contains a phthalimide (B116566) group, which can be a precursor to a primary amine for conjugation to an E3 ligase ligand, a triethylene glycol (PEG3) spacer to control the distance between the two ends of the PROTAC, and a terminal tosylate (OTs) group. The tosylate is an excellent leaving group, making it highly reactive towards nucleophiles for conjugation to a target protein ligand.
Effective monitoring of the reaction progress is critical to ensure complete conversion, minimize side products, and optimize reaction conditions. This document provides detailed analytical methods and protocols for monitoring the reaction of this compound with a nucleophile, using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
A common application of this compound is the reaction with a primary amine, which displaces the tosylate group to form a new carbon-nitrogen bond. This application note will focus on the model reaction with propylamine.
Application Notes and Protocols for Phthalimide-PEG3-C2-OTs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG3-C2-OTs is a bifunctional linker of significant interest in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This linker contains a phthalimide (B116566) moiety that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a polyethylene (B3416737) glycol (PEG) spacer to provide appropriate length and solubility, and a terminal tosylate (OTs) group, which is a good leaving group for facile conjugation to a target protein ligand. By covalently linking a target-specific ligand to this compound, researchers can generate PROTACs that induce the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.
These application notes provide an overview of the use of this compound in the synthesis of PROTACs and detail key experimental protocols for their characterization.
Data Presentation: Performance of Phthalimide-Based PROTACs
The efficacy of PROTACs synthesized using phthalimide-PEG linkers is typically evaluated by their ability to induce degradation of the target protein and their downstream functional effects. Key quantitative parameters include the half-maximal degradation concentration (DC₅₀), the maximum degradation level (Dₘₐₓ), and the half-maximal inhibitory concentration (IC₅₀) in cell viability assays. Below are tables summarizing the performance of representative phthalimide-based PROTACs, ARV-825 and dBET1, which target the BET family of proteins (BRD2, BRD3, and BRD4).
| PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) cell lines | <1 nM | >90% | [1] |
| dBET1 | BRD4 | SUM149 | 430 nM | Not Reported | [2] |
| PROTAC | Parameter | Value | Reference |
| ARV-825 | Binding Affinity (Kd) to BRD4 (BD1) | 90 nM | [3] |
| ARV-825 | Binding Affinity (Kd) to BRD4 (BD2) | 28 nM | [3] |
| dBET1 | Cell Proliferation IC₅₀ (MV4;11 cells, 24h) | 0.14 µM | [4] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. The phthalimide moiety of the linker binds to Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex. This leads to the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
The development and characterization of a novel PROTAC involves a multi-step workflow, from synthesis to cellular evaluation.
Caption: General workflow for PROTAC development and evaluation.
Experimental Protocols
Protocol 1: General Synthesis of a Phthalimide-Based PROTAC
This protocol outlines a general method for synthesizing a PROTAC by coupling a target protein ligand containing a primary or secondary amine to a phthalimide-PEG linker.[5]
Materials:
-
Target protein ligand with a primary or secondary amine
-
Phthalimide-PEG-acid linker (e.g., a derivative of this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add the phthalimide-PEG-acid linker (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[5]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and then incubate with ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[5]
Materials:
-
Cells of interest
-
White, opaque-walled 96-well plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the desired concentrations to the wells, including a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Ice-cold PBS
-
Co-IP Lysis Buffer (non-denaturing)
-
Antibody against the target protein or E3 ligase component (e.g., anti-CRBN)
-
Protein A/G magnetic beads
-
Wash Buffer
-
Elution Buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Lysis: Lyse the PROTAC-treated and control cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or a component of the E3 ligase complex (e.g., CRBN).
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase component, and confirm the "pull-down" of the other interacting partners. An increased interaction in the presence of the PROTAC indicates the formation of the ternary complex.
Conclusion
This compound is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented here provide a framework for the design, synthesis, and evaluation of these novel protein degraders. Successful development of potent and selective PROTACs requires careful optimization of the target ligand, linker, and E3 ligase ligand, along with rigorous biochemical and cellular characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Phthalimide-PEG3-C2-OTs Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental setup for the coupling of nucleophiles with Phthalimide-PEG3-C2-OTs, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] The this compound linker incorporates a phthalimide (B116566) group, which can be deprotected to reveal a primary amine, a PEG3 spacer to enhance solubility and optimize spatial orientation, and a terminal tosylate (OTs) group, which is an excellent leaving group for nucleophilic substitution reactions.[4][5]
The protocols outlined below are based on the principles of the Gabriel synthesis and Williamson ether synthesis, where a nucleophile displaces the tosylate group in an SN2 reaction.[6][7] These procedures are intended to serve as a starting point for researchers and may require optimization based on the specific nucleophile and desired final product.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic substitution of the tosylate group on the this compound linker by a suitable nucleophile (Nu-H), such as an amine, phenol (B47542), or thiol. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Caption: General reaction scheme for the coupling of a nucleophile with this compound.
Experimental Protocols
The following are generalized protocols for the coupling of amine and phenol nucleophiles with this compound.
Protocol 1: N-Alkylation of an Amine Nucleophile
This protocol describes the coupling of a primary or secondary amine to the this compound linker.
Materials:
-
This compound
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert atmosphere (Nitrogen or Argon) setup
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 eq).
-
Dissolve the amine in anhydrous DMF or acetonitrile.
-
Add this compound (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base and wash the solid with DCM.
-
Combine the filtrate and washings and dilute with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol Nucleophile
This protocol details the coupling of a phenolic compound to the this compound linker.
Materials:
-
This compound
-
Phenol nucleophile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert atmosphere (Nitrogen or Argon) setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol nucleophile (1.0 eq).
-
Dissolve the phenol in anhydrous DMF or acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) to the solution and stir for 30 minutes at room temperature to form the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with DCM and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.
Experimental Workflow
The following diagram illustrates the general workflow for the coupling reaction, purification, and analysis of the final product.
Caption: A typical experimental workflow for the this compound coupling reaction.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the coupling reactions. These values are representative and may vary depending on the specific substrate and reaction scale.
Table 1: Reaction Parameters
| Parameter | N-Alkylation (Amine) | O-Alkylation (Phenol) |
| Nucleophile (eq) | 1.0 | 1.0 |
| This compound (eq) | 1.1 - 1.5 | 1.1 - 1.5 |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Base (eq) | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | DMF or Acetonitrile | DMF or Acetonitrile |
| Temperature (°C) | 60 - 80 | 60 - 80 |
| Reaction Time (h) | 12 - 24 | 12 - 24 |
Table 2: Expected Outcomes and Analytical Data
| Parameter | Expected Result | Analytical Technique |
| Yield | 60-90% | Isolated yield after purification |
| Purity | >95% | HPLC |
| Identity Confirmation | Correct mass observed | LC-MS (ESI+) |
| Structural Verification | Characteristic peaks for both coupled moieties | ¹H and ¹³C NMR |
Deprotection of the Phthalimide Group
Following the successful coupling reaction, the phthalimide group can be removed to liberate a primary amine, which can then be used for subsequent conjugation, for example, to a ligand for an E3 ubiquitin ligase.
Protocol 3: Hydrazinolysis of the Phthalimide Group
Materials:
-
Phthalimide-PEG coupled product
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the Phthalimide-PEG coupled product (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (10-20 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. A white precipitate (phthalhydrazide) should form.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in DCM and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the amine-PEG coupled product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable and should be handled with care.
-
Hydrazine is toxic and corrosive; handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
troubleshooting low yield in Phthalimide-PEG3-C2-OTs reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the N-alkylation of phthalimide (B116566) with Phthalimide-PEG3-C2-OTs. The reaction, a variation of the Gabriel synthesis, is a robust method for forming primary amines, but can be susceptible to issues affecting yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound reaction?
This reaction is a nucleophilic substitution (SN2) where the phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the C2 group and displacing the tosylate (OTs) leaving group.[1] The process occurs in two main stages:
-
Deprotonation: A base is used to deprotonate the phthalimide, creating a highly nucleophilic anion. The two adjacent carbonyl groups on the phthalimide stabilize this anion through resonance.[1]
-
Nucleophilic Attack: The phthalimide anion attacks the primary carbon center of the PEGylated linker, displacing the tosylate group to form the N-alkylated phthalimide product.[1]
Q2: My reaction yield is unexpectedly low. What are the most common causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Deprotonation: The phthalimide is not fully converted to its more nucleophilic anion form. This can be caused by a weak base or insufficient equivalents of the base.
-
Poor Solubility of Reactants: The potassium salt of phthalimide can have low solubility in certain organic solvents, hindering the reaction rate.[1]
-
Side Reactions (Elimination): Although the substrate is a primary tosylate, the phthalimide anion is a reasonably strong base and can promote E2 elimination reactions, especially at higher temperatures, leading to alkene byproducts.[1]
-
Degradation of Starting Materials: The tosylate starting material may degrade, especially if exposed to moisture or high temperatures for extended periods. It is crucial to ensure all reagents and solvents are anhydrous.[1]
-
Steric Hindrance: The reaction is highly sensitive to steric hindrance and works best with primary alkyl electrophiles like the one in this compound.[1]
-
Difficult Product Purification: PEGylated compounds are notoriously difficult to purify via standard silica (B1680970) gel chromatography due to their tendency to streak.[2] Product loss during workup and purification can significantly lower the isolated yield.
Q3: How can I optimize the reaction conditions to improve my yield?
Systematic optimization of reaction parameters is key. Consider the following:
-
Choice of Base and Solvent: The combination of base and solvent is critical. While potassium carbonate is common, stronger bases or different solvent systems may be more effective.[1]
-
Temperature Control: While heating is often necessary, excessive temperatures can promote side reactions and degradation.[1] Running the reaction at the lowest effective temperature is advisable.
-
Anhydrous Conditions: Moisture can quench the phthalimide anion. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Use of Catalysts: For less reactive leaving groups (like chlorides), adding a catalytic amount of potassium iodide (KI) can accelerate the reaction.[3] While tosylate is already a good leaving group, this can sometimes be beneficial.
Q4: I'm having trouble with the purification of my Phthalimide-PEG3-product. What methods are recommended?
Purification of PEGylated molecules can be challenging. Standard silica chromatography often results in poor separation and streaking of the product.[2] Consider these alternative or modified approaches:
-
Modified Chromatography Eluents: For silica gel chromatography, systems like chloroform-methanol or DCM-methanol can provide better results than ethyl acetate/hexane systems. Adding a small percentage of ammonia (B1221849) to the eluent can help if free amino groups are present, while formic acid can be used for carboxylic acid functionalities.[2]
-
Precipitation/Crystallization: After the reaction, pouring the cooled mixture into water can precipitate the N-alkylated phthalimide product, which can then be collected by filtration.[1]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is very effective at removing low molecular weight impurities and unreacted PEG from the desired product.[]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated products, as the PEG chain can alter the surface charge of the molecule.[]
Data Presentation
Table 1: Common Reaction Parameters for Phthalimide N-Alkylation
| Parameter | Common Reagents/Conditions | Notes |
| Solvent | DMF, DMSO, Acetonitrile | DMF is highly effective for dissolving potassium phthalimide.[1] |
| Base | K₂CO₃, KOH, Cs₂CO₃ | K₂CO₃ allows for in situ formation of the anion.[1] Cs₂CO₃ can be very efficient.[1] |
| Temperature | 70 - 120°C | Higher temperatures are often required, but risk degradation and side reactions.[1] |
| Electrophile | R-Br, R-I, R-OTs | Reactivity order is generally I > Br > OTs > Cl. The tosylate in your reagent is a good leaving group.[5][6][7] |
| Catalyst | KI, NaI, TBAB | Often used to accelerate reactions with less reactive halides or to improve solubility.[1][8] |
Experimental Protocols
Exemplary Protocol: Synthesis of Phthalimide-PEG3-C2-Phthalimide
This protocol is a generalized procedure based on the Gabriel synthesis and should be optimized for your specific materials.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add phthalimide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (sufficient to create a stirrable slurry, e.g., 5-10 mL per gram of phthalimide).
-
Reactant Addition: Add this compound (1.0 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into cold water to precipitate the crude product.
-
Isolation: Stir the aqueous mixture vigorously, then collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with water to remove residual DMF and inorganic salts, followed by a cold, non-polar solvent (like diethyl ether or hexanes) to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If further purification is required, consider recrystallization or one of the specialized chromatography methods mentioned in the FAQs.
Visual Guides
Troubleshooting Low Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 6. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
how to improve the purity of Phthalimide-PEG3-C2-OTs reaction products
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Phthalimide-PEG3-C2-OTs reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the tosylation of the corresponding alcohol, Phthalimide-PEG3-C2-OH, using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), in an appropriate solvent like dichloromethane (B109758) (DCM) or chloroform (B151607).
Q2: What are the most common impurities observed in this reaction?
Common impurities include:
-
Unreacted starting material: Phthalimide-PEG3-C2-OH.
-
Bis-tosylated byproduct: If the starting PEG material was a diol.
-
Pyridinium (B92312) salt: Formed when pyridine is used as the base.
-
Chlorinated byproduct: Can form if the reaction is carried out in a polar aprotic solvent like DMF.[1]
-
Hydrolyzed tosyl chloride: p-Toluenesulfonic acid.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common method. The product, this compound, is typically more non-polar than the starting alcohol. A suitable eluent system for TLC is a mixture of ethyl acetate (B1210297) and hexanes or dichloromethane and methanol (B129727). Staining with iodine or potassium permanganate (B83412) can help visualize the spots.
Q4: What are the recommended purification methods for this compound?
The primary method for purifying this compound is silica (B1680970) gel column chromatography.[2] Liquid-liquid extraction during the workup is also crucial to remove water-soluble impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation (based on TLC/NMR) | 1. Inactive p-toluenesulfonyl chloride (TsCl) due to hydrolysis. 2. Insufficient base or use of a weak base. 3. Low reaction temperature or insufficient reaction time. 4. Wet starting material or solvent. | 1. Use fresh or recrystallized TsCl. 2. Use a slight excess of a suitable base like triethylamine or pyridine. 3. Allow the reaction to stir at room temperature overnight or gently warm if necessary. 4. Ensure all reagents and glassware are thoroughly dried. Azeotropic distillation of the starting alcohol with toluene (B28343) can be effective. |
| Multiple spots on TLC, indicating a mixture of products | 1. Incomplete reaction, leaving starting material. 2. Formation of byproducts (e.g., chlorinated product, elimination product). 3. Degradation of the product or starting material. | 1. Increase reaction time or add more TsCl and base. 2. Use a non-polar, aprotic solvent like DCM or chloroform to avoid chlorinated byproducts.[1] Keep the temperature low to minimize elimination. 3. Ensure the reaction is not overheated and that the workup is performed promptly. |
| Streaking of spots on TLC plate | 1. The compound is highly polar and interacting strongly with the silica gel. 2. Presence of acidic or basic impurities (e.g., pyridinium salts). | 1. Use a more polar eluent system, such as a higher percentage of methanol in dichloromethane. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes help. 2. Perform an aqueous workup with dilute acid (e.g., 0.5 M HCl) to remove basic impurities like pyridine before running the column.[3] |
| Difficulty with purification by column chromatography | 1. Poor separation of product from impurities with similar polarity. 2. Product streaking on the column. | 1. Optimize the eluent system using TLC. A slow gradient elution from a non-polar to a more polar solvent system can improve separation.[4] 2. Try a different solvent system, for example, a gradient of ethanol/isopropanol in chloroform may provide better separation than methanol-based systems.[4] Ensure the crude product is properly dried and dissolved in a minimal amount of the initial eluent before loading onto the column. |
| Formation of an emulsion during aqueous workup | 1. Presence of fine particulate matter, such as pyridinium salts. 2. The PEG chain can act as a surfactant. | 1. Filter the reaction mixture through a pad of celite before the aqueous workup to remove fine particles.[5] 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective if the emulsion persists. |
| Product is an oil instead of an expected solid | 1. Presence of residual solvent. 2. The product itself may be a viscous oil or have a low melting point. 3. Presence of impurities that are oils. | 1. Dry the product under high vacuum for an extended period. 2. Check literature for the expected physical state of the pure compound. 3. Re-purify the product by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve Phthalimide-PEG3-C2-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., 5% methanol in DCM).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column using a suitable solvent system determined by TLC analysis (e.g., a gradient of 0-5% methanol in dichloromethane or 20-80% ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low product purity.
References
- 1. Controlling tosylation versus chlorination during end group modification of PCL [addi.ehu.es]
- 2. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of Phthalimide-PEG3-C2-OTs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phthalimide-PEG3-C2-OTs.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Phthalimide-PEG3-C2-OH (Step 1) | 1. Incomplete reaction of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethan-1-ol with phthalic anhydride (B1165640). 2. Suboptimal reaction temperature or time. 3. Impure starting materials. | 1. Ensure a slight excess of phthalic anhydride is used. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase temperature if the reaction is sluggish, but avoid excessive heat which can lead to side reactions. 3. Use high-purity starting materials. |
| Presence of multiple spots on TLC/LC-MS after Step 1 | 1. Unreacted starting materials. 2. Formation of partially reacted intermediates. | 1. Optimize reaction conditions (time, temperature, stoichiometry). 2. Purify the crude product using column chromatography. |
| Low yield of this compound (Step 2) | 1. Incomplete tosylation of Phthalimide-PEG3-C2-OH. 2. Degradation of the tosylate product. 3. Presence of water in the reaction mixture. | 1. Use a sufficient excess of tosyl chloride and base (e.g., pyridine (B92270), triethylamine). 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to prevent degradation. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. The product itself may be a viscous oil at room temperature. | 1. Purify the product using column chromatography. 2. If the pure product is an oil, store it under an inert atmosphere at a low temperature to prevent degradation. |
| Formation of an elimination byproduct (alkene) | 1. Use of a strong, non-hindered base. 2. Elevated reaction temperatures during tosylation. | 1. Use a hindered, non-nucleophilic base like pyridine or 2,6-lutidine. 2. Maintain a low reaction temperature throughout the tosylation reaction. |
| Presence of a di-tosylated byproduct | 1. The starting PEG material contains a diol impurity. | 1. Use a high-purity mono-protected PEG starting material. 2. The di-tosylated byproduct can often be separated by column chromatography due to its different polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the tosylation step?
A1: The most critical parameters are temperature and moisture. The reaction should be carried out at a low temperature (typically 0 °C to room temperature) to minimize the formation of elimination byproducts. It is also crucial to use anhydrous solvents and reagents to prevent the hydrolysis of tosyl chloride and the tosylate product.
Q2: How can I monitor the progress of the reactions?
A2: Both reaction steps can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate (B83412) can help visualize the PEG-containing compounds. LC-MS is particularly useful for confirming the molecular weight of the product and identifying any side products.
Q3: What purification methods are most effective for this compound?
A3: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying the final product and its intermediate. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from unreacted starting materials and non-polar side products.
Q4: My final product appears as a viscous oil. Is this normal?
A4: Yes, it is common for PEGylated compounds, including this compound, to be viscous oils or waxy solids at room temperature, especially with increasing PEG chain length. The purity should be confirmed by analytical methods like NMR and LC-MS rather than relying on its physical state.
Q5: Can I use a different base for the tosylation reaction instead of pyridine?
A5: Yes, other non-nucleophilic, hindered bases such as triethylamine (B128534) (TEA) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or 2,6-lutidine can be used. The choice of base can influence the reaction rate and the profile of side products.
Experimental Protocols
Step 1: Synthesis of N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione (Phthalimide-PEG3-C2-OH)
-
To a solution of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform, add phthalic anhydride (1.05 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Phthalimide-PEG3-C2-OH.
Step 2: Synthesis of 2-(2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242) (this compound)
-
Dissolve Phthalimide-PEG3-C2-OH (1 equivalent) in anhydrous DCM or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents). If using DCM as a solvent, add a non-nucleophilic base like pyridine or triethylamine (1.5-2 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with DCM.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) if pyridine was used, followed by saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Common Side Products
| Side Product Name | Chemical Structure | Formation Pathway | Typical Abundance | Removal Strategy |
| Unreacted Phthalimide-PEG3-C2-OH | Phthalimide-PEG3-C2-OH | Incomplete tosylation reaction. | Variable | Column Chromatography |
| Di-tosylated PEG3 | TsO-PEG3-OTs | Presence of the corresponding diol in the starting PEG material. | Low to moderate | Column Chromatography |
| Elimination Product | Phthalimide-PEG2-C=CH2 | Base-mediated elimination of the tosylate group. | Low | Column Chromatography |
| p-Toluenesulfonic acid | CH3C6H4SO3H | Hydrolysis of tosyl chloride. | Variable | Aqueous workup |
| Unreacted Phthalic Anhydride | C6H4(CO)2O | Incomplete reaction in Step 1. | Low | Aqueous workup and Column Chromatography |
Synthesis Pathway and Side Product Formation
preventing degradation of Phthalimide-PEG3-C2-OTs during reaction
Welcome to the technical support center for Phthalimide-PEG3-C2-OTs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this bifunctional linker during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage, handling, and reaction of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I am performing a nucleophilic substitution reaction with this compound, but I am observing a low yield of my desired product and recovering a significant amount of starting material or unidentifiable byproducts. What could be the cause?
Answer: Low reactivity or degradation of the starting material are common culprits. Consider the following potential causes and solutions:
-
Degradation of this compound: The tosylate group is sensitive to hydrolysis. The presence of water in your reaction can lead to the hydrolysis of the tosylate to a hydroxyl group, rendering it unreactive towards your nucleophile.
-
Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry your nucleophile and any other reagents before use. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can also prevent the introduction of atmospheric moisture.
-
-
Insufficient Nucleophilicity: Your nucleophile may not be strong enough to displace the tosylate group efficiently under the current reaction conditions.
-
Solution: Consider using a stronger base to deprotonate your nucleophile if applicable. You can also try increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile.
-
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction rate.
-
Solution: Increasing the reaction time or temperature may help overcome steric hindrance. If possible, consider a less hindered nucleophile.
-
Issue 2: Formation of an Elimination Product
Question: Instead of the expected substitution product, I am isolating a significant amount of an alkene byproduct, suggesting an elimination reaction has occurred. How can I prevent this?
Answer: Elimination (E2) is a common side reaction that competes with nucleophilic substitution (SN2), especially with sterically hindered or strong bases.
-
Choice of Base/Nucleophile: Strong, bulky bases favor elimination.
-
Solution: If your nucleophile also acts as a base, consider using a less sterically hindered and less basic nucleophile if possible. If a base is required to deprotonate your nucleophile, use a non-nucleophilic base and add it slowly at a low temperature.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired substitution.
-
Issue 3: Phthalimide (B116566) Ring Opening
Question: I am observing byproducts that suggest the phthalimide group is not stable under my reaction conditions. What could be causing this?
Answer: The phthalimide group is generally stable but can be susceptible to cleavage under strongly basic or acidic conditions.
-
Reaction Conditions: Strong bases like hydroxides or primary amines at elevated temperatures can lead to the opening of the phthalimide ring.
-
Solution: Avoid using strong, nucleophilic bases if possible. If basic conditions are required, use a weaker base or run the reaction at a lower temperature. If your protocol involves a deprotection step, ensure that it is selective for other protecting groups and does not affect the phthalimide if it is intended to remain intact.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a dry, dark environment.[1] For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended.[1] For long-term storage (months to years), it is best to store the compound at -20 °C under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis and thermal degradation.[1]
| Storage Condition | Duration | Recommended Temperature | Atmosphere |
| Short-term | Days to Weeks | 0-4 °C | Standard |
| Long-term | Months to Years | -20 °C | Inert (Argon or Nitrogen) |
| Table 1: Recommended Storage Conditions for this compound. |
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent is critical to prevent degradation. Anhydrous polar aprotic solvents are generally recommended for nucleophilic substitution reactions with tosylates.
| Solvent | Rationale |
| Acetonitrile (B52724) (ACN) | Good for SN2 reactions, relatively easy to dry. |
| N,N-Dimethylformamide (DMF) | Excellent for solvating polar molecules and enhancing nucleophilicity. Must be anhydrous. |
| Dimethyl sulfoxide (B87167) (DMSO) | Similar to DMF, can accelerate SN2 reactions. Must be anhydrous. |
| Dichloromethane (DCM) | A good choice for less polar reactants, easy to remove. Must be anhydrous. |
| Table 2: Recommended Solvents for Reactions. |
Q3: How can I monitor the degradation of this compound during my reaction?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the progress of your reaction and detecting the formation of degradation products.
-
TLC: A quick and easy way to visualize the consumption of the starting material and the formation of the product and byproducts. The hydrolyzed byproduct (Phthalimide-PEG3-C2-OH) will have a different Rf value (typically lower) than the starting tosylate.
-
HPLC: Provides quantitative data on the purity of the reaction mixture over time. A reverse-phase HPLC method can be developed to separate the starting material, product, and potential degradation products.
Q4: Are there alternative linkers that are more stable than this compound?
A4: The stability of a linker depends on the specific reaction conditions. However, if the tosylate group proves to be too labile, you might consider alternatives. Mesylates (OMs) have similar reactivity to tosylates. For increased stability, converting the terminal alcohol of the PEG chain to an alkyl halide (e.g., bromide or iodide) can be an option, although this requires an additional synthetic step.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting a nucleophile (Nu-H) with this compound.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas (argon or nitrogen).
-
Reagents:
-
This compound (1.0 eq)
-
Nucleophile (Nu-H) (1.1 - 1.5 eq)
-
Anhydrous base (if required, e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
-
Reaction Setup:
-
Dissolve the nucleophile and base (if used) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the nucleophile solution at 0 °C.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Degradation by HPLC
This protocol outlines a general method for monitoring the stability of this compound under specific conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare solutions of the compound in the desired test conditions (e.g., different pH buffers, solvents with varying water content).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Integrate the peak areas of the starting material and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point.
-
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: A logical workflow for troubleshooting reactions.
References
Technical Support Center: Enhancing the Solubility of PROTACs with PEG3 Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) that incorporate a polyethylene (B3416737) glycol (PEG) trilinker (PEG3).
Frequently Asked Questions (FAQs)
Q1: Why are PROTACs, particularly those with PEG3 linkers, often poorly soluble?
PROTACs are inherently large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which predicts drug-likeness. This large size and often hydrophobic nature contribute to their low aqueous solubility. While PEG linkers are incorporated to improve hydrophilicity and solubility, the overall physicochemical properties of the large PROTAC molecule can still result in poor solubility. The PEG3 linker, being relatively short, may not be sufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: What are the common signs of poor PROTAC solubility in my experiments?
You may observe several indicators of poor solubility, including:
-
Precipitation: The PROTAC may precipitate out of solution, either immediately upon dissolution or over time. This can be observed as visible particles, cloudiness, or a pellet after centrifugation.
-
Inconsistent Results: Poor solubility can lead to variability in your experimental results, as the actual concentration of the PROTAC in solution may not be what you intended.
-
Low Bioavailability: In in vivo studies, poor solubility is a major contributor to low oral bioavailability.
-
"Hook Effect": At high concentrations, poorly soluble PROTACs can aggregate, leading to a decrease in efficacy, a phenomenon known as the "hook effect"[1].
Q3: How can I improve the solubility of my PROTAC with a PEG3 linker?
There are two main approaches to improving the solubility of your PROTAC: linker modification and formulation strategies .
-
Linker Modification: While maintaining the core PEG3 structure, you can introduce polar or ionizable groups to the linker to enhance solubility. For instance, incorporating moieties like piperazine (B1678402) or piperidine (B6355638) can significantly improve aqueous solubility[2].
-
Formulation Strategies: Employing advanced formulation techniques can dramatically enhance the apparent solubility and dissolution rate of your PROTAC. The most common and effective approaches are Amorphous Solid Dispersions (ASDs) and the use of various nanoformulations.
Q4: Will modifying the PEG3 linker affect other properties of my PROTAC?
Yes, linker modifications can have a significant impact on other critical properties of your PROTAC. There is often a trade-off between solubility and cell permeability. For example, replacing a portion of the hydrophilic PEG linker with a more lipophilic group might improve cell permeability but decrease aqueous solubility. Therefore, a careful balance must be struck to optimize overall efficacy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| PROTAC precipitates out of solution during stock preparation or dilution. | The PROTAC has low intrinsic solubility in the chosen solvent system. | 1. Optimize Solvent System: Test a range of pharmaceutically acceptable co-solvents (e.g., DMSO, DMA, NMP) to find a system that provides the best solubility. 2. Use of Excipients: Incorporate solubilizing excipients such as cyclodextrins. |
| Inconsistent results in cellular assays. | Poor solubility leads to variable concentrations of the active PROTAC. | 1. Confirm Solubility Limit: Determine the kinetic solubility of your PROTAC in the assay medium before conducting experiments. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions from a concentrated stock solution immediately before use. 3. Consider Formulation: For consistent dosing, consider preparing an amorphous solid dispersion (ASD) of your PROTAC. |
| Low in vivo efficacy despite good in vitro potency. | Poor aqueous solubility leading to low oral bioavailability. | 1. Formulation Development: Develop an enabling formulation, such as an ASD or a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS). 2. Prodrug Approach: Consider a prodrug strategy to transiently mask properties that limit solubility. |
| High variability in experimental results. | PROTAC degradation during sample preparation or analysis. | 1. Optimize Analytical Methods: Ensure your analytical methods (e.g., LC-MS/MS) are optimized to prevent in-source fragmentation. 2. Assess Stability: Evaluate the stability of your PROTAC in the relevant biological matrices (e.g., plasma, cell culture media). |
Strategies to Enhance Solubility
Linker Modification
The linker is not just a spacer; it plays a crucial role in determining the physicochemical properties of the PROTAC. While PEG linkers are generally used to increase solubility, further modifications can provide significant improvements.
| Linker Modification Strategy | Rationale | Potential Outcome |
| Incorporate Ionizable Groups | Introducing basic amines (e.g., piperazine, piperidine) can increase polarity and allow for salt formation, which generally enhances aqueous solubility[2]. | Significant improvement in aqueous solubility. |
| Introduce Polar Functional Groups | Adding polar groups like amides or ethers can increase the overall polarity of the linker. | Moderate improvement in solubility. |
| Replace a portion of the PEG3 linker with a more rigid, polar moiety | Rigid linkers can pre-organize the PROTAC into a more favorable conformation for binding and can also be designed to be more polar. | May improve both solubility and cell permeability. |
Formulation Strategies
Formulation strategies aim to improve the dissolution rate and apparent solubility of the PROTAC without chemically modifying the molecule itself.
| Formulation Strategy | Description | Key Advantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in an amorphous state within a polymer matrix. This high-energy amorphous form has a higher apparent solubility than the crystalline form. | Well-established technique, can significantly increase solubility and dissolution rate, can create a supersaturated solution in vivo[3][4]. |
| Liquisolid Formulations | The PROTAC is dissolved or suspended in a non-volatile liquid and then adsorbed onto a carrier powder to create a dry, free-flowing powder. | Simple to prepare, can improve dissolution. |
| Nanoformulations | The PROTAC is encapsulated within nanoparticles (e.g., lipid-based nanoparticles, polymeric nanoparticles). | Can improve solubility, protect the PROTAC from degradation, and potentially offer targeted delivery. |
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different strategies on PROTAC solubility from various studies. It is important to note that the specific fold-increase in solubility is highly dependent on the specific PROTAC molecule and the experimental conditions.
| PROTAC | Linker Type | Strategy | Fold Increase in Solubility | Reference |
| Generic PROTAC | Alkyl vs. Piperazine-containing | Linker Modification | Up to 170-fold | [2] |
| ARCC-4 | Not Specified | Amorphous Solid Dispersion (ASD) with HPMCAS | Pronounced supersaturation achieved | [3][4] |
| ARV-110 | Not Specified | Amorphous Solid Dispersion (ASD) | 2-fold increase in drug supersaturation | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the kinetic solubility of a PROTAC in a specific buffer, which is crucial for ensuring that the compound is in solution during in vitro assays.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or HPLC-UV/LC-MS for concentration analysis
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the PROTAC stock solution in DMSO.
-
Dispense into Plate: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate in triplicate. Include DMSO-only wells as a negative control.
-
Add Buffer: Add PBS (e.g., 198 µL) to each well to achieve the final desired PROTAC concentrations. The final DMSO concentration should be consistent across all wells (typically ≤1%).
-
Incubate: Shake the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance of each well at 620 nm to detect precipitation. A significant increase in absorbance indicates that the solubility limit has been exceeded.
-
(Optional) Quantify Soluble Fraction: Alternatively, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the soluble PROTAC using a validated HPLC-UV or LC-MS method.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common laboratory-scale method for preparing an ASD to enhance the solubility of a PROTAC.
Materials:
-
PROTAC
-
Polymer (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS, polyvinylpyrrolidone (B124986) - PVP)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve PROTAC and Polymer: Weigh the PROTAC and the chosen polymer to achieve the desired drug loading (e.g., 10-30% w/w). Dissolve both components completely in a suitable volatile solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. Continue the process until a thin film or powder is formed.
-
Drying: Transfer the solid to a vacuum oven and dry under high vacuum at a temperature well below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the solid ASD from the flask. Characterize the material using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC leading to targeted protein degradation.
Experimental Workflow for Solubility Enhancement
References
refining purification protocols for Phthalimide-PEG3-C2-OTs derivatives
Technical Support Center: Phthalimide-PEG3-C2-OTs Derivatives
Welcome to the technical support center for the refining of purification protocols for this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these important PROTAC linkers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives.
Q1: My TLC plate shows significant streaking of the product spot. What could be the cause and how can I resolve it?
A1: Streaking on a TLC plate for PEGylated compounds is a common issue. It can be caused by several factors:
-
Compound Polarity: this compound is a polar molecule, which can lead to strong interactions with the silica (B1680970) gel stationary phase.
-
Inappropriate Solvent System: The mobile phase may not be optimal for eluting the compound cleanly.
-
Compound Overload: Applying too much of the sample to the TLC plate can cause streaking.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Increase the polarity of the mobile phase gradually. A common starting point for similar compounds is a mixture of Hexane and Ethyl Acetate (B1210297). Try increasing the proportion of Ethyl Acetate or adding a small amount of a more polar solvent like methanol (B129727) to a dichloromethane (B109758) or ethyl acetate mobile phase.
-
A solvent system of 1:1 Hexane:Ethyl Acetate has been reported for similar Phthalimide-PEG compounds, with an expected Rf value around 0.3.[1]
-
-
Reduce Sample Concentration: Prepare a more dilute solution of your crude product for TLC analysis.
-
Spotting Technique: Apply the sample in a small, concentrated spot and ensure the spotting solvent has fully evaporated before developing the plate.
-
Consider a Different Stationary Phase: If streaking persists, consider using reversed-phase TLC plates.
Q2: I am performing a flash column chromatography purification, but the separation of my product from impurities is poor.
A2: Poor separation during flash chromatography can be due to an inadequate solvent gradient, improper column packing, or co-eluting impurities.
Troubleshooting Steps:
-
Develop a Proper Gradient:
-
Use TLC to determine an optimal solvent system. Aim for an Rf value of your target compound between 0.2 and 0.4 for good separation on a column.
-
A shallow gradient of a more polar solvent (e.g., Methanol or Ethyl Acetate) in a less polar solvent (e.g., Dichloromethane or Hexane) is often effective for purifying PROTAC linkers.[2][3]
-
-
Check for Co-eluting Impurities:
-
Unreacted Starting Materials: Unreacted PEG-alcohol starting material is more polar and should elute later. Excess tosyl chloride can sometimes co-elute with the product.
-
Side Products of Tosylation: Ditosylated PEG (if starting from a PEG-diol) or other byproducts may have similar polarities.
-
-
Column Loading: Avoid overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If your compound has limited solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
Q3: I suspect the tosylate group is hydrolyzing during purification on silica gel. How can I confirm this and what can I do to prevent it?
A3: The tosylate group can be susceptible to hydrolysis, especially in the presence of water and on the slightly acidic surface of silica gel.
Confirmation of Hydrolysis:
-
LC-MS Analysis: Analyze the fractions collected from the column by LC-MS. Look for a mass corresponding to the hydrolyzed product (Phthalimide-PEG3-C2-OH).
-
TLC Analysis: The hydrolyzed product will be more polar and will have a lower Rf value than the desired tosylated compound.
Prevention Strategies:
-
Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in your non-polar solvent before packing the column.
-
Minimize Purification Time: Do not let the compound sit on the column for an extended period.
-
Alternative Purification Methods:
-
Recrystallization: If applicable, recrystallization can be a good alternative to chromatography. For similar mPEG-tosylates, recrystallization from ethyl ether has been reported to yield a white solid.[4]
-
Reversed-Phase Chromatography: This method uses a non-polar stationary phase and a polar mobile phase, which can sometimes be gentler on sensitive functional groups.
-
Frequently Asked Questions (FAQs)
Q: What are the common impurities I should expect in the synthesis of this compound?
A: Common impurities can originate from the starting materials or from side reactions during the synthesis. These may include:
-
Unreacted Phthalimide-PEG3-C2-OH: The starting alcohol for the tosylation reaction.
-
Excess Tosyl Chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid (TsOH).
-
Ditosylated product: If the starting PEG material contained any diol impurity.
-
Products of incomplete phthalimide (B116566) installation: If the synthesis starts from a PEG-diamine.
-
Oxidation products of the PEG chain: Such as formaldehyde (B43269) or formic acid, which can be present in commercial PEG starting materials.[5]
Q: What are typical yields and purity I can expect after purification?
A: Expected yields and purity can vary depending on the scale of the reaction and the purification method. The following table provides representative data for similar compounds found in the literature.
| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Reference |
| Tosylation & Recrystallization | mPEG5000-OH | mPEG-tosylate | 89.2 | >95% | [4] |
| Phthalimide Installation & Recrystallization | mPEG-tosylate | mPEG-phthalimide | 90.3 | >95% | [4] |
| Flash Chromatography | Crude PROTAC Linker | Purified Linker | 55-90 | >98% (by LCMS) | [6] |
| Mitsunobu & Flash Chromatography | Triethylene glycol monomethyl ether | N-(3,6,9-Trioxadecyl)phthalimide | 79 | >98% (by NMR) | [1] |
Q: What are the recommended storage conditions for this compound?
A: For long-term storage, it is recommended to store the compound at -20°C, dry, and protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. The compound is generally stable for a few weeks at ambient temperature during shipping.[7]
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system such as Hexane:Ethyl Acetate (e.g., starting with 1:1).
-
Visualize the spots under UV light.
-
Adjust the solvent system to achieve an Rf of ~0.2-0.4 for the desired product.
-
-
Column Preparation:
-
Select an appropriate size flash column based on the amount of crude material.
-
Pack the column with silica gel using the less polar solvent from your optimized TLC system.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.
-
-
Elution:
-
Begin elution with the less polar solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Collect fractions and monitor by TLC or a UV detector.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol is for the purification of this compound by recrystallization, which can be an effective alternative to chromatography.
Methodology:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Common solvent systems for similar compounds include ethyl ether (Et2O) or a mixture of Et2O and dichloromethane (DCM).[4] Other potential systems include ethanol, or hexane/ethyl acetate mixtures.[8]
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Addressing Incomplete Reactions with Phthalimide-PEG3-C2-OTs
Welcome to the technical support center for Phthalimide-PEG3-C2-OTs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use, particularly focusing on incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It contains a phthalimide-protected amine, a tri-unit polyethylene (B3416737) glycol (PEG3) spacer, and a tosylate (OTs) leaving group. The tosylate group allows for covalent attachment to a nucleophile (e.g., an amine or thiol on a target protein ligand), while the phthalimide (B116566) group serves as a protected precursor to a primary amine, which can then be deprotected to link to an E3 ligase ligand.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of the compound, it should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[3]
Q3: I am observing low to no product formation in my reaction. What are the potential general causes?
Low or no product yield in reactions involving this compound can stem from several factors:
-
Poor quality of the starting material: Ensure the linker has been stored correctly and is not degraded.
-
Suboptimal reaction conditions: Factors such as temperature, solvent, and choice of base are critical.
-
Steric hindrance: The nucleophile on your target ligand may be sterically hindered, preventing efficient reaction with the linker.[2][4]
-
Competing side reactions: Elimination (E2) reactions can compete with the desired nucleophilic substitution (SN2), especially with sterically hindered substrates or strong, bulky bases.[5][6]
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[7][8][9] These methods can help identify the consumption of starting materials and the formation of the desired product and any byproducts.
Troubleshooting Guides for Incomplete Reactions
Issue 1: Low Yield in Nucleophilic Substitution (SN2) Reaction
Problem: You are reacting this compound with a primary or secondary amine on your molecule of interest, but you observe a low yield of the desired conjugate.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficiently Nucleophilic Amine | Increase the pH of the reaction mixture by using a non-nucleophilic base (e.g., DIPEA, Et3N). | Deprotonation of the amine increases its nucleophilicity, favoring the SN2 reaction. |
| Steric Hindrance | Increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C). Prolong the reaction time. | Higher temperatures can provide the necessary activation energy to overcome steric barriers. |
| Suboptimal Solvent | Switch to a polar aprotic solvent such as DMF or DMSO. | These solvents can help to solvate the cation of the base and leave the anion more "naked" and reactive, accelerating the SN2 reaction. |
| Competing Elimination (E2) Reaction | Use a less sterically hindered, yet sufficiently strong, base. Lower the reaction temperature. | Bulky bases can preferentially abstract a proton, leading to elimination. Lower temperatures generally favor substitution over elimination. |
| Degraded this compound | Verify the integrity of the starting material using LC-MS or NMR. | The tosylate group is sensitive to hydrolysis. |
The following table presents representative data on how reaction conditions can influence the yield of the SN2 product. (Note: This data is illustrative and may not directly translate to all substrates).
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of SN2 Product (%) |
| 1 | K2CO3 (1.2) | Acetonitrile | 80 (reflux) | 12 | 75-90[10] |
| 2 | DIPEA (3.0) | DMF | 25 (RT) | 24 | 65 |
| 3 | DIPEA (3.0) | DMF | 50 | 12 | 80 |
| 4 | DBU (1.5) | THF | 25 (RT) | 12 | 40 (significant elimination observed) |
Issue 2: Incomplete Phthalimide Deprotection
Problem: After successfully conjugating the linker, the subsequent removal of the phthalimide protecting group with hydrazine (B178648) is incomplete.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Hydrazine | Increase the equivalents of hydrazine hydrate (B1144303) (e.g., from 10 eq. to 40 eq.).[10] | The reaction requires sufficient nucleophile to drive the cleavage of the two amide bonds. |
| Short Reaction Time | Increase the reaction time (e.g., from 2 hours to 4-6 hours).[10] | The cleavage of the phthalimide can be slow, especially if there is steric hindrance. |
| Suboptimal Solvent | Ensure a suitable solvent like THF or an alcohol (e.g., methanol, ethanol) is used. | These solvents are effective at dissolving both the substrate and hydrazine. |
| Difficult Work-up | After reaction completion, add acid (e.g., HCl) to precipitate the phthalhydrazide (B32825) byproduct. Filter and then extract the desired amine from the filtrate after basification. | This can improve the isolation of the free amine. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
Dissolve your amine-containing substrate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2-3 equivalents) or potassium carbonate (1.2-1.5 equivalents).[10]
-
Add this compound (1.1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80°C) and monitor by LC-MS until the starting material is consumed.[10]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Phthalimide Deprotection with Hydrazine
-
Dissolve the phthalimide-protected conjugate (1 equivalent) in a suitable solvent such as THF or methanol.[10]
-
Add hydrazine hydrate (10-40 equivalents) to the solution.[10]
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction by LC-MS.[10]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like chloroform (B151607) or dichloromethane.[10]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected amine. Further purification may be performed if necessary.
Visualizing Workflows and Pathways
This technical support guide provides a starting point for troubleshooting incomplete reactions with this compound. For further assistance, please consult the relevant literature or contact your chemical supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Chemistry: Sn2E2 Reactions: SN2 vs. E2 | SparkNotes [sparknotes.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Phthalimide-PEG3-C2-OTs Substitution Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are performing substitution reactions with Phthalimide-PEG3-C2-OTs and are seeking information on alternative bases and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the this compound substitution reaction?
A1: The base deprotonates the phthalimide (B116566), creating a nucleophilic phthalimide anion. This anion then attacks the this compound in a nucleophilic substitution reaction (SN2 type), displacing the tosylate leaving group. The pKa of phthalimide is approximately 8.3, so a sufficiently strong base is required to generate the nucleophile.
Q2: Potassium carbonate (K₂CO₃) is commonly used. Why would I consider an alternative base?
A2: While potassium carbonate is effective and widely used, you might consider an alternative base to:
-
Increase reaction rate: Stronger bases or bases with higher solubility in the reaction solvent can accelerate the reaction.
-
Improve yield: A different base might lead to a more complete reaction or minimize side reactions.
-
Use milder conditions: Some bases allow the reaction to proceed at lower temperatures.
-
Address solubility issues: If reactants are not fully soluble with potassium carbonate, a different base/solvent system might be necessary.
Q3: What are the main side reactions to be aware of in this substitution?
A3: The primary side reaction of concern is elimination (E2 pathway), where the base removes a proton from the carbon adjacent to the tosylate, leading to an alkene. This is more prevalent with sterically hindered substrates and strong, bulky bases. Hydrolysis of the tosylate can also occur if water is present in the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base may be too weak or not sufficiently soluble to deprotonate the phthalimide. 2. Poorly Reactive Tosylate: The starting material may have degraded. 3. Presence of Water: Moisture can quench the phthalimide anion. | 1. Switch to a stronger or more soluble base: Consider Cesium Carbonate (Cs₂CO₃) or, for a stronger option, Sodium Hydride (NaH). Ensure the base is finely powdered for better solubility. 2. Confirm Starting Material Quality: Check the purity and integrity of your this compound. 3. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Elimination or other side reactions may be consuming the starting material. 3. Difficult Product Isolation: The product may be difficult to separate from byproducts or starting materials. | 1. Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal time. A stronger base like Cs₂CO₃ may also drive the reaction to completion more effectively. 2. Choose a Milder, Less Hindered Base: If elimination is suspected, avoid strong, bulky bases like DBU. Stick to carbonate bases. 3. Optimize Work-up Procedure: Ensure proper quenching and extraction steps. |
| Formation of Elimination Byproduct | 1. Base is too Strong or Sterically Hindered: Strong, non-nucleophilic bases like DBU are known to promote elimination reactions with tosylates. 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution. | 1. Use a Weaker, Less Hindered Base: Potassium carbonate or cesium carbonate are good choices to minimize elimination. Avoid organic bases like DBU or triethylamine (B128534) if substitution is the desired outcome. 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. |
Comparison of Alternative Bases
The following table summarizes common alternative bases for the this compound substitution reaction. The quantitative data is based on typical outcomes for Gabriel-type syntheses and may vary depending on the specific reaction conditions.
| Base | Typical Solvent | Relative Strength | Typical Temp. (°C) | Typical Time (h) | Expected Yield | Key Advantages | Potential Issues |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724), DMF | Moderate | 80 - 100 | 6 - 12 | 75-90% | Cost-effective, reliable, low incidence of side reactions. | Moderate reaction times, may have solubility limitations. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Moderate-High | 20 - 80 | 4 - 8 | 85-95% | Higher reactivity and solubility than K₂CO₃, allows for milder conditions and potentially higher yields.[1][2] | Higher cost. |
| Potassium Hydroxide (KOH) | Ethanol, DMF | High | 25 - 80 | 4 - 10 | 70-85% | Stronger base than carbonates, readily available. | Can introduce water, potentially leading to hydrolysis of the tosylate. |
| Sodium Hydride (NaH) | THF, DMF | Very High | 0 - 25 | 2 - 6 | 80-90% | Very strong, non-nucleophilic base, drives deprotonation to completion. | Highly reactive, requires strictly anhydrous conditions and careful handling. |
| Triethylamine (TEA) | Dichloromethane (B109758), Acetonitrile | Moderate (Organic) | 25 - 80 | 12 - 24 | Variable | Soluble in organic solvents. | Often a poor choice as it can promote elimination and may lead to the formation of quaternary ammonium (B1175870) salts.[3] |
| DBU | Acetonitrile, DME | High (Organic, Non-nucleophilic) | 25 - 100 | 2 - 8 | Low (Substitution) | Effective at promoting elimination. | Primarily promotes elimination of tosylates, not suitable for substitution.[4][5][6] |
Experimental Protocols
Protocol 1: Standard Procedure using Potassium Carbonate
This protocol is a general method for the substitution reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and phthalimide (1.2 equivalents).
-
Solvent and Base Addition: Add anhydrous acetonitrile to the flask, followed by finely powdered anhydrous potassium carbonate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Milder Conditions using Cesium Carbonate
This protocol utilizes a more reactive base, potentially allowing for lower temperatures and shorter reaction times.
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1 equivalent) and phthalimide (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add anhydrous cesium carbonate (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 4-8 hours. Monitor the reaction progress.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Base Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable base for your this compound substitution reaction.
Caption: A decision-making workflow for selecting an appropriate base.
References
- 1. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Facile Generation of Alkenes and Dienes from Tosylates [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Phthalimide-PEG3-C2-OTs and Other PEGylated Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers have emerged as a versatile tool to optimize the physicochemical and pharmacological properties of these complex molecules. This guide provides an objective comparison of Phthalimide-PEG3-C2-OTs with other PEGylated linkers, supported by experimental data and detailed methodologies to aid in rational drug design.
Introduction to PEGylated Linkers
PEGylated linkers are composed of repeating ethylene (B1197577) glycol units and are prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated drugs.[1] By introducing a hydrophilic spacer, PEG linkers can mitigate the aggregation often associated with hydrophobic payloads and improve the overall "drug-like" properties of the molecule.[2] The length and architecture of the PEG chain are crucial parameters that can be fine-tuned to achieve the desired biological activity.[3][]
This compound is a heterobifunctional linker featuring a phthalimide (B116566) group, a three-unit PEG chain, and a terminal tosylate (OTs) group.[5][6] The phthalimide group often serves as a protected form of a primary amine, which can be deprotected to allow for conjugation. The tosylate group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to a target molecule.[7][8] This linker is primarily designed for use in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[5]
Comparative Analysis of Linker Properties
The choice of a linker significantly impacts the performance of an ADC or PROTAC. The following tables summarize the key characteristics and performance metrics of different PEGylated linker types.
Table 1: General Properties of Common Linker Classes
| Feature | This compound (Inferred) | Short-Chain PEG Linkers (e.g., PEG2-PEG4) | Long-Chain PEG Linkers (e.g., PEG8, PEG12) | Alkyl Linkers |
| Hydrophilicity | Moderate | Moderate | High | Low |
| Flexibility | High | High | High | High |
| Synthesis | Multi-step | Readily available | Readily available | Straightforward |
| Applications | PROTACs | ADCs, PROTACs | ADCs, PROTACs | PROTACs |
Table 2: Impact of Linker on PROTAC Performance (Illustrative Data)
| Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain (10 atoms) | BRD4 | 50 | >90 | [2] |
| PEG2 | BRD4 | 25 | >95 | [2] |
| PEG4 | BRD4 | 15 | >95 | [2] |
| PEG-based (21 atoms) | TBK1 | 3 | 96 | [9] |
| Alkyl/Ether ( < 12 atoms) | TBK1 | No degradation | N/A | [9] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. This data is compiled from various sources and is intended for illustrative purposes.
Table 3: Impact of Linker on ADC Pharmacokinetics (Illustrative Data)
| Linker Type | In Vivo Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| No PEG Linker (SMCC) | 1 | 1 | [] |
| 4 kDa PEG | 2.5 | 4.5 | [] |
| 10 kDa PEG | 11.2 | 22 | [] |
| Short PEG8 | Faster clearance than non-PEGylated | Not specified | [11][12] |
Note: This data highlights that while longer PEG chains generally increase half-life, the effect of shorter PEG linkers can be more complex and may not always follow this trend.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and selection of linkers. Below are detailed methodologies for key experiments.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.[13]
In Vitro Plasma Stability Assay for ADCs
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.[14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
ELISA: Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
LC-MS: This technique can directly measure the intact ADC, free payload, and any payload adducts. Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.[14]
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Linker Evaluation.
Caption: Logical Relationship of Linker Properties and Drug Performance.
Conclusion
The selection of an appropriate linker is a multifaceted challenge that requires careful consideration of the desired properties of the final drug conjugate. While direct comparative data for this compound is not yet widely available in the peer-reviewed literature, its structural components suggest it is a promising tool for PROTAC development, offering a balance of hydrophilicity and reactive handles for conjugation.
For researchers, the principles outlined in this guide provide a framework for the rational design and evaluation of PEGylated linkers. By systematically varying linker length and composition and employing robust in vitro and in vivo assays, it is possible to identify the optimal linker to maximize the therapeutic potential of novel ADCs and PROTACs. The continued exploration of new linker technologies will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Synthesis of Amine-Functionalized PEG Linkers: An NMR-Based Comparative Guide to Phthalimide-PEG3-C2-OTs and its Amine Derivative
For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of linker molecules are paramount for the successful construction of complex therapeutic conjugates. This guide provides a comparative analysis of the NMR characteristics of the tosylated PROTAC linker, Phthalimide-PEG3-C2-OTs, and its resulting primary amine, Phthalimide-PEG3-C2-NH2, formed via a Gabriel-type synthesis. Detailed experimental protocols and comparative data tables are presented to facilitate the monitoring and verification of this crucial transformation.
The conversion of a tosylate to a primary amine is a fundamental step in the synthesis of many bifunctional molecules, including Proteolysis Targeting Chimeras (PROTACs). The phthalimide-protected polyethylene (B3416737) glycol (PEG) linker, this compound, is a commercially available building block that requires conversion to its amine-terminated counterpart for subsequent conjugation reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for tracking this conversion, providing unambiguous structural information for both the starting material and the product.
Reaction Workflow
The synthesis of Phthalimide-PEG3-C2-NH2 from this compound is typically achieved through a Gabriel synthesis. This two-step process involves an initial nucleophilic substitution of the tosylate group by a phthalimide (B116566) salt, followed by the liberation of the primary amine. However, as the starting material is already N-protected with a phthalimide group, the reaction proceeds by displacement of the tosylate with an azide (B81097), followed by reduction, or more commonly, by direct displacement with a protected amine equivalent followed by deprotection. A well-established method for such conversions is the use of sodium azide followed by a reduction, or direct displacement with a reagent like hydrazine (B178648). The latter is a common method for the deprotection of phthalimides to yield primary amines.
Experimental Protocols
A representative protocol for the synthesis of Phthalimide-PEG3-C2-NH2 from this compound via an azide intermediate is provided below. This method is often preferred for its high efficiency and the mild conditions of the final reduction step.
Step 1: Azidation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3, 1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Phthalimide-PEG3-C2-N3.
Step 2: Reduction of Phthalimide-PEG3-C2-N3 to Phthalimide-PEG3-C2-NH2
-
Dissolve the crude Phthalimide-PEG3-C2-N3 in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Phthalimide-PEG3-C2-NH2.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
An alternative and more direct approach involves the use of hydrazine to both displace the tosylate and deprotect the phthalimide in a one-pot fashion, although this can sometimes lead to side products.
Comparative NMR Data
The key to confirming the successful conversion of the tosylate to the amine lies in the distinct changes observed in both the ¹H and ¹³C NMR spectra. The following tables provide a comparison of the expected chemical shifts for the starting material and the product. These values are estimated based on typical chemical shifts for the functional groups present in these molecules.
Table 1: Comparison of Estimated ¹H NMR Chemical Shifts (δ, ppm)
| Assignment | This compound | Phthalimide-PEG3-C2-NH2 | Key Changes |
| Phthalimide-H (aromatic) | ~7.85 (m, 4H) | ~7.85 (m, 4H) | No significant change |
| Tosyl-H (aromatic) | ~7.80 (d, 2H), ~7.35 (d, 2H) | Absent | Disappearance of tosyl signals |
| -O-CH₂ -CH₂-OTs | ~4.15 (t) | N/A | Signal shifts upfield and changes multiplicity |
| -O-CH₂ -CH₂-NH₂ | N/A | ~2.8-3.0 (t) | Appearance of a new triplet |
| PEG chain (-O-CH₂ -CH₂-O-) | ~3.6-3.7 (m) | ~3.6-3.7 (m) | No significant change |
| Phthalimide-N-CH₂ - | ~3.9 (t) | ~3.9 (t) | No significant change |
| Tosyl-CH₃ | ~2.45 (s, 3H) | Absent | Disappearance of the methyl singlet |
| -NH₂ | N/A | Variable (broad s) | Appearance of a new, often broad, signal |
Table 2: Comparison of Estimated ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | This compound | Phthalimide-PEG3-C2-NH2 | Key Changes |
| Phthalimide C =O | ~168 | ~168 | No significant change |
| Phthalimide aromatic C | ~134, ~132, ~123 | ~134, ~132, ~123 | No significant change |
| Tosyl aromatic C | ~145, ~133, ~130, ~128 | Absent | Disappearance of tosyl signals |
| -O-CH₂ -CH₂-OTs | ~70 | N/A | Signal shifts upfield |
| -O-CH₂ -CH₂-NH₂ | N/A | ~40-42 | Appearance of a new signal in the aliphatic region |
| PEG chain (-O-CH₂ -CH₂-O-) | ~70-71 | ~70-71 | No significant change |
| Phthalimide-N-CH₂ - | ~38 | ~38 | No significant change |
| Tosyl-CH₃ | ~21.5 | Absent | Disappearance of the methyl signal |
Interpretation of NMR Data
The most telling signs of a successful reaction are:
-
In the ¹H NMR spectrum: The complete disappearance of the characteristic aromatic doublets of the tosyl group (around 7.80 and 7.35 ppm) and the singlet of the tosyl methyl group (around 2.45 ppm). Concurrently, the triplet corresponding to the methylene (B1212753) group adjacent to the tosylate (-CH₂-OTs) will shift significantly upfield to become the triplet for the methylene group adjacent to the amine (-CH₂-NH₂), typically appearing in the 2.8-3.0 ppm region. A new, often broad, signal for the amine protons (-NH₂) will also appear.
-
In the ¹³C NMR spectrum: The disappearance of the four signals corresponding to the aromatic carbons of the tosyl group and the signal for the tosyl methyl carbon. The carbon of the methylene group attached to the leaving group (-CH₂-OTs) will experience a significant upfield shift upon conversion to the amine-linked methylene (-CH₂-NH₂).
By carefully analyzing the changes in the NMR spectra and comparing them to the expected values, researchers can confidently confirm the successful synthesis of the desired amine-functionalized PEG linker, a critical step towards the construction of effective and well-defined molecular conjugates.
The Pivotal Role of PEG3 Linker Length in Ternary Complex Stability for Targeted Protein Degradation
For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase ligand. The length and composition of this linker are decisive factors in the formation of a stable and productive ternary complex, the essential intermediate for successful protein degradation. This guide provides a comparative analysis of the impact of Polyethylene Glycol (PEG) linker length, with a specific focus on PEG3 and its variations, on the stability of the ternary complex, supported by experimental data and detailed methodologies.
The linker in a PROTAC is not a mere spacer but an active participant in orchestrating the precise geometry of the ternary complex (Protein of Interest-PROTAC-E3 ligase).[1] Its length must be meticulously optimized to avoid steric hindrance that a short linker might cause or the excessive flexibility and instability an overly long linker could introduce.[1] An optimal linker length facilitates favorable protein-protein interactions between the target protein and the E3 ligase, thereby enhancing the stability of the ternary complex and the efficiency of subsequent ubiquitination and degradation.[2]
Impact of Linker Length on Ternary Complex Stability and Degradation Efficacy: A Quantitative Comparison
The optimal linker length is highly dependent on the specific protein of interest and the E3 ligase being recruited.[1] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader. The following table summarizes quantitative data from various studies, illustrating the impact of linker length on ternary complex stability and degradation efficiency.
| Target Protein | E3 Ligase | Linker Type & Length (atoms) | Dissociation Constant (KD) of Ternary Complex | Half-life (t1/2) of Ternary Complex | Degradation (DC50/Dmax) | Reference |
| BRD4 (BD2) | VHL | PEG3 (12 atoms) | ~2 nM | Long | Potent Degradation | [3] |
| BRD4 (BD1) | VHL | PEG3 (12 atoms) | ~30 nM | Shorter | Less Potent Degradation | [3] |
| ERα | N/A | PEG (16 atoms) | N/A | N/A | Optimal Degradation | [4] |
| ERα | N/A | PEG (12 atoms) | N/A | N/A | Reduced Efficacy | [] |
| p38α | N/A | N/A (15-17 atoms) | N/A | N/A | Most Effective Degradation | [1] |
Note: This table is a synthesis of data from multiple sources to illustrate the impact of linker length. Direct comparison should be made with caution as experimental conditions may vary. "N/A" indicates that the specific data point was not available in the cited sources.
The data clearly indicates that a "sweet spot" for linker length often emerges for a given target and E3 ligase pair. For instance, for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][4] Similarly, the stability of the ternary complex formed with the second bromodomain (BD2) of BRD4 is significantly higher (lower KD) than with the first bromodomain (BD1) when using a PEG3 linker, highlighting the subtle interplay between linker length and target protein topology.[3]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
References
Navigating the Landscape of CRBN Ligands: A Comparative Guide to Alternatives for Phthalimide-PEG3-C2-OTs in PROTAC Development
For researchers, scientists, and drug development professionals actively engaged in the design and optimization of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs), the choice of the CRBN E3 ligase ligand is a critical determinant of efficacy and selectivity. While Phthalimide-PEG3-C2-OTs has served as a foundational building block, a diverse and expanding array of alternatives now offers the potential for enhanced performance, improved physicochemical properties, and novel intellectual property. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The core principle of a PROTAC is to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved through a heterobifunctional molecule comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The CRBN E3 ligase complex is one of the most successfully exploited E3 ligases in PROTAC development.[2] The selection of the CRBN-binding moiety and the nature of its linkage to the rest of the PROTAC molecule can profoundly impact the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN), which is a prerequisite for efficient target ubiquitination and subsequent degradation.[3]
The Evolving Repertoire of CRBN Binders
The landscape of CRBN ligands has evolved significantly from the parent thalidomide (B1683933) molecule. Analogs such as lenalidomide (B1683929) and pomalidomide (B1683931) have gained prominence due to their improved binding affinities and degradation efficiencies.[4][] Furthermore, novel scaffolds that move beyond the traditional phthalimide (B116566) core are emerging, offering new avenues for optimization.[][6]
Thalidomide Derivatives
Thalidomide and its analogs are the most established class of CRBN binders.[] They function as "molecular glues," modulating the substrate specificity of the CRBN E3 ligase complex.[] In the context of PROTACs, these molecules serve as the anchor to recruit CRBN.
Pomalidomide and Lenalidomide Derivatives
Pomalidomide and lenalidomide, second-generation immunomodulatory drugs (IMiDs), are widely used as CRBN ligands in PROTAC design.[7][8] Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can translate to more efficient ternary complex formation and target degradation.[4] The amino group on the phthalimide ring of pomalidomide and lenalidomide provides a convenient and sterically favorable attachment point for the linker, minimizing interference with CRBN binding.[4]
Recent research has also explored modifications at other positions of the lenalidomide scaffold. For instance, 6-position modifications have been shown to influence neosubstrate selectivity, offering a strategy to fine-tune the degradation profile of the resulting PROTACs.[9][10]
Novel Non-Phthalimide Scaffolds
To expand the chemical space and potentially improve upon the properties of thalidomide-based ligands, researchers have developed novel, non-phthalimide CRBN binders. These include phenyl dihydrouracil (B119008) and benzamide (B126) derivatives.[][6] These novel scaffolds may offer advantages such as improved chemical stability, altered neosubstrate profiles, and the potential to circumvent intellectual property hurdles associated with traditional IMiDs.[6]
Comparative Performance Data
The following tables summarize quantitative data for different CRBN-based PROTACs, highlighting the impact of the CRBN ligand and linker on degradation efficiency. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| PROTAC | Target Protein | CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | Thalidomide derivative | ~1.8 | >95 | MV4;11 | [4] |
| ARV-825 | BRD4 | Pomalidomide | <1 | >95 | RS4;11 | [4] |
| 2J2P | BRD2/3/4 | Pomalidomide (dual) | Potent degradation | Not specified | HEK293 | [11] |
| 2J2V | BRD2/3/4 | VHL (dual) | Potent degradation | Not specified | HEK293 | [11] |
| PROTAC 1 | BRD4 | Not specified CRBN ligand | < 1 | >90 | Burkitt's lymphoma (BL) cells | [12] |
| PROTAC 4 | BRD4 | Not specified CRBN ligand | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 | [12] |
Table 1: Comparison of BRD4-Targeting PROTACs with Different CRBN Ligands.
| PROTAC | Target Protein | CRBN Ligand | IC50 (µM) - CRBN Binding | Reference |
| RC-1 | BTK | Pomalidomide derivative | 0.25 | [13] |
| IRC-1 | BTK | Pomalidomide derivative | 0.86 | [13] |
| RNC-1 | BTK | Pomalidomide derivative | 1.69 | [13] |
| RC-FLT3 | FLT3 | Pomalidomide derivative | Similar to pomalidomide | [14] |
| IRC-FLT3 | FLT3 | Pomalidomide derivative | 5-fold higher than RC-FLT3 | [14] |
| RNC-FLT3 | FLT3 | Pomalidomide derivative | 34-fold higher than RC-FLT3 | [14] |
Table 2: In-cell CRBN Target Engagement of PROTACs.
Experimental Protocols
To facilitate the evaluation and comparison of different CRBN ligands, detailed protocols for key experiments are provided below.
Synthesis of Pomalidomide-C5-Azide
Pomalidomide-C5-azide is a versatile intermediate for the synthesis of CRBN-based PROTACs via "click chemistry".[7][15]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Dissolve pomalidomide (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to yield the desired product.[15]
Step 2: Synthesis of Pomalidomide-C5-Azide
-
Dissolve the product from Step 1 in DMF.
-
Add sodium azide (B81097) (1.5 eq).
-
Stir the reaction mixture at 60 °C for 4 hours.
-
After cooling, dilute with water and extract with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain pomalidomide-C5-azide.
Target Protein Degradation Assay (Western Blotting)
This assay is used to quantify the reduction in the level of the target protein following treatment with a PROTAC.[3]
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. The degradation of the target protein is calculated relative to the vehicle control and normalized to the loading control.
CRBN Target Engagement Assay (NanoBRET™)
This assay measures the ability of a PROTAC to bind to CRBN within living cells.[13][14]
-
Transiently transfect HEK-293 cells with a plasmid expressing a NanoLuc®-CRBN fusion protein.
-
After 24 hours, resuspend the cells and add the NanoBRET™ Tracer, which binds to CRBN and generates a BRET signal.
-
Dispense the cell suspension into a multi-well plate.
-
Add varying concentrations of the test PROTAC to the wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37 °C.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer equipped with appropriate filters.
-
The BRET ratio is calculated by dividing the acceptor signal by the donor signal.
-
The displacement of the tracer by the PROTAC results in a decrease in the BRET signal, allowing for the determination of the IC50 value for CRBN engagement.[13][14]
Visualizing the PROTAC Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Target Protein Degradation: Western Blot and Beyond
The advent of targeted protein degradation (TPD) technologies, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, has revolutionized drug discovery. Unlike traditional inhibitors that merely block a protein's function, degraders eliminate the target protein from the cell. This offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable."
Validating the induced degradation of a specific protein of interest (POI) is a critical step in developing and characterizing these novel therapeutics. While Western blotting is the established gold-standard for confirming protein knockdown, a variety of alternative and complementary techniques offer advantages in throughput, quantification, and mechanistic insight. This guide provides a detailed comparison of these methods, complete with experimental protocols and data, to help researchers select the most appropriate assays for their workflow.
The Mechanism of Action and Key Efficacy Metrics
Most degraders function by hijacking the cell's own ubiquitin-proteasome system (UPS). A PROTAC, for example, is a heterobifunctional molecule that simultaneously binds to a POI and an E3 ubiquitin ligase. This induced proximity results in the poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome.
The efficacy of a degrader is primarily defined by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the potency of the degrader.
-
Dmax : The maximum percentage of protein degradation achievable, indicating the degrader's efficacy.[1]
Comparison of Validation Methodologies
Choosing the right assay depends on the experimental goals, which can range from high-throughput screening of compound libraries to in-depth mechanistic studies of a lead candidate.
| Method | Throughput | Data Type | Key Advantages | Key Limitations |
| Western Blot | Low | Semi-Quantitative | Gold standard, visual confirmation of protein size, widely accessible.[2][3] | Labor-intensive, low throughput, variability in transfer and probing.[4][5] |
| In-Cell Western™ (ICW) | Medium to High | Quantitative | Plate-based format, higher throughput than traditional Westerns, no gel/transfer steps.[2][6][7] | Requires high-quality antibodies, adherent cell lines preferred.[6][8] |
| Capillary Western (Jess/Wes) | Medium | Quantitative | Fully automated, high reproducibility, requires minimal sample volume.[5][9] | Requires specialized instrumentation. |
| Mass Spectrometry (MS) | Low to Medium | Quantitative | High specificity, proteome-wide analysis for off-target effects, antibody-independent.[10][11] | Complex workflow, expensive instrumentation, specialized data analysis.[4] |
| ELISA | High | Quantitative | High sensitivity, suitable for large-scale screening, well-established platform.[10][12][13] | Requires specific antibody pairs, can be prone to matrix effects. |
| Flow Cytometry | High | Quantitative | Single-cell analysis, multiplexing capabilities for different markers.[14][15] | Typically requires cell-surface or fluorescently-tagged proteins.[16] |
| Reporter Assays (HiBiT/NanoBRET) | High | Quantitative | Real-time, live-cell kinetic measurements, no antibody required.[5] | Requires genetic modification of the target protein, potential for tag interference.[16] |
| Ubiquitination Assays | Low to Medium | Semi-Quantitative / Quantitative | Directly measures the mechanistic step prior to degradation.[17][18][19] | Can be complex, may require immunoprecipitation or specialized reagents.[18] |
Experimental Protocols
Protocol 1: Validating Protein Degradation by Western Blot
This protocol provides a standard workflow for assessing POI levels following treatment with a degrader compound.[3][20]
References
- 1. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selvita.com [selvita.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. offers.the-scientist.com [offers.the-scientist.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Degradation assay and stability analysis - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 12. marinbio.com [marinbio.com]
- 13. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 15. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotech-spain.com [biotech-spain.com]
- 18. ELISA Based Protein Ubiquitylation Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Target Ubiquitination Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of PROTACs Synthesized with Different Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides an objective comparison of common linker types, supported by experimental data and detailed protocols to aid in rational PROTAC design.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade disease-related proteins.[2] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker's length, composition, rigidity, and attachment points all influence the formation and stability of the ternary complex, cellular permeability, pharmacokinetics, and ultimately the degradation efficiency of the molecule.[2][4]
The Critical Role of the Linker in PROTAC Efficacy
The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[1][5] This proximity is essential for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] An ideal linker not only ensures the correct spatial orientation of the two proteins but also confers favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[1]
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types, with further distinctions based on their chemical composition.[2][6]
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[6][7]
-
Alkyl Linkers: These consist of saturated or unsaturated hydrocarbon chains.[2] They are synthetically straightforward and chemically stable.[1][2] However, they are generally hydrophobic, which can negatively impact the solubility and cellular uptake of the PROTAC.[1][2][6]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains.[2][6] This hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[6] However, PEG linkers may have reduced metabolic stability in vivo and can be more challenging and costly to synthesize compared to alkyl linkers.[2]
Rigid Linkers
Rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[6] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[6] Triazole-containing linkers, often synthesized via "click chemistry," are a widely used type of rigid linker.[2] The resulting triazole moiety is metabolically stable and can reduce oxidative degradation.[2]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[6]
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [6]
| Linker Type | Linker Length (atoms) | Degradation Observed | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - | - |
| Alkyl/Ether | 12-29 | Yes | 3 (for 21-atom linker) | 96 (for 21-atom linker) |
| Alkyl/Ether | 29 | Yes | 292 | 76 |
Data from Arvinas showing that TBK1 degradation was only observed with linkers of 12 atoms or longer, with optimal activity at 21 atoms.[7]
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [6]
| Linker Type | PROTAC | Degradation Activity |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Phenyl Rings) | PROTACs 55-57 | No activity |
Data from Shibata et al. indicating that for AR-targeting SNIPERs, a flexible linker was able to adopt a productive conformation for ternary complex formation, while rigid linkers were not.[7]
Table 3: Impact of Linker Composition on Cereblon (CRBN) Degradation [6]
| Linker Type | Linker Composition | Degradation Activity |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
This study suggests that for CRBN degraders, the incorporation of oxygen in place of CH2 groups in the linker was detrimental to PROTAC activity.[7]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental evaluation of different linkers, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Relationship between linker properties and PROTAC performance.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[6]
-
Prepare stock solutions of PROTACs in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) in each experiment.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion and Future Directions
The design of the linker is a multifaceted challenge that is paramount to the success of a PROTAC therapeutic.[8] As demonstrated by the case studies, subtle modifications in linker length, composition, and attachment points can have a dramatic impact on degradation efficacy, selectivity, and overall drug-like properties.[8] While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties.[6] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[6] The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
in vitro assays to confirm the activity of Phthalimide-PEG3-C2-OTs based PROTACs
For researchers, scientists, and drug development professionals, the robust in vitro validation of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. This guide provides a comparative framework for assessing the activity of PROTACs that utilize a phthalimide-based E3 ligase ligand, such as those synthesized using the commercially available linker Phthalimide-PEG3-C2-OTs, against alternative PROTAC designs.
PROTACs built with a phthalimide (B116566) moiety recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a target protein. The efficiency of this process is highly dependent on the molecular architecture of the PROTAC, including the nature of the linker connecting the target-binding warhead to the E3 ligase ligand. This guide details the essential in vitro assays required to confirm the activity of such PROTACs and presents a comparative analysis of their performance against other PROTAC modalities, supported by experimental data.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The process begins with the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
Core In Vitro Assays for PROTAC Activity Confirmation
A robust assessment of a PROTAC's efficacy involves a multi-faceted approach, interrogating each key step of its mechanism of action. The following experimental workflow outlines the essential assays.
Performance Comparison: Phthalimide-Based PROTACs vs. Alternatives
The choice of E3 ligase ligand and linker can significantly impact a PROTAC's degradation potency (DC₅₀), maximal degradation level (Dₘₐₓ), and cellular viability effects (IC₅₀). While direct comparative data for PROTACs using the specific this compound linker is limited in publicly available literature, we can draw informative comparisons from studies on phthalimide-based and PEG-linker PROTACs against those recruiting other E3 ligases, such as VHL.
| PROTAC Type | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line | Key Considerations |
| Phthalimide-based (CRBN) | BRD4 | < 1 nM - 10 nM | >90% | Various Leukemia/Lymphoma | Potent degradation; potential for "hook effect" at high concentrations. |
| VHL-based | BRD4 | Low nM range | >90% | Various | Often exhibits high potency; ternary complex stability can be a key differentiator. |
| Phthalimide with PEG Linker | Various | Variable | Variable | Various | Linker length is critical; non-linear relationship between length and activity observed. |
| VHL with Alkyl Linker | Various | Variable | Variable | Various | Generally more hydrophobic; can influence solubility and cell permeability. |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes.
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.
a. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
d. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
e. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
AlphaLISA for Ternary Complex Formation
This proximity-based immunoassay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
a. Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the appropriate assay buffer.
-
Prepare working solutions of the tagged recombinant target protein (e.g., GST-tagged) and the tagged recombinant E3 ligase complex (e.g., His-tagged CRBN).
-
Prepare the AlphaLISA Acceptor beads (e.g., anti-GST) and Donor beads (e.g., Streptavidin-coated, if one protein is biotinylated) according to the manufacturer's protocol.
b. Assay Assembly:
-
In a 384-well plate, add the tagged target protein, the tagged E3 ligase, and the PROTAC at their optimized concentrations.
-
Incubate to allow for ternary complex formation.
c. Bead Addition and Incubation:
-
Add the AlphaLISA Acceptor beads and incubate in the dark.
-
Add the AlphaLISA Donor beads and incubate in the dark.
d. Signal Detection and Analysis:
-
Read the plate on an Alpha-enabled microplate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high PROTAC concentrations.
CellTiter-Glo® for Cell Viability
This luminescent assay measures the number of viable cells in culture based on the quantification of ATP.
a. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at the desired density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 48 or 72 hours).
b. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
c. Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
A Head-to-Head Comparison of Thalidomide vs. Phthalimide-Based PROTACs
For researchers, scientists, and drug development professionals, the choice of E3 ligase recruiter is a critical decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Thalidomide (B1683933) and its derivatives, which all contain a phthalimide (B116566) moiety and recruit the Cereblon (CRBN) E3 ubiquitin ligase, are among the most utilized recruiters in PROTAC development. This guide provides a detailed, data-driven comparison of PROTACs based on the original thalidomide structure versus those utilizing its phthalimide-based analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931).
This comprehensive guide presents a head-to-head comparison of their performance, supported by quantitative data and detailed experimental protocols for key assays.
At a Glance: Thalidomide vs. Phthalimide Analogs in PROTACs
While thalidomide itself is the progenitor, its analogs, lenalidomide and pomalidomide, have been developed to enhance therapeutic properties, which often translate to improved performance in a PROTAC context. These analogs are also phthalimides, but for the purpose of this comparison, "phthalimide-based" will refer to these improved analogs.
| Feature | Thalidomide-Based PROTACs | Phthalimide-Based (Lenalidomide/Pomalidomide) PROTACs |
| CRBN Binding Affinity | Lower | Higher (Pomalidomide > Lenalidomide > Thalidomide)[1] |
| PROTAC Potency (DC50) | Generally higher (less potent) | Generally lower (more potent), can achieve picomolar range[2] |
| Maximal Degradation (Dmax) | Capable of high Dmax (>90%)[2] | Capable of high Dmax (>90%)[2] |
| Physicochemical Properties | Less favorable | More favorable, with improved metabolic and chemical stability[2] |
| Off-Target Effects | Can induce degradation of endogenous "neosubstrates"[3] | Can be mitigated through chemical modification (e.g., at the C5 position)[1] |
| Synthetic Accessibility | Simpler starting material | Can be more complex to synthesize functionalized derivatives[1] |
Quantitative Performance Data
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize comparative data for PROTACs targeting the BET bromodomain protein BRD4, a common model system.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [2] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [2] |
Note: The specific linker details for these PROTACs were not fully disclosed in the source material but serve as a valuable head-to-head comparison of the CRBN-recruiting moiety.[2]
Table 2: CRBN Binding Affinity of Parent Ligands
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [1] |
| Thalidomide | ~250 nM | [1] |
From the data, it is evident that lenalidomide-based PROTACs can achieve significantly higher potency (picomolar DC50) in degrading BRD4 compared to their thalidomide-based counterparts.[2] This is likely, in part, due to the higher binding affinity of pomalidomide and lenalidomide for CRBN, which can lead to more efficient formation of the ternary complex required for protein degradation.[1][4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key processes.
Caption: General mechanism of CRBN-based PROTACs.
Caption: A typical experimental workflow for comparing PROTACs.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited in the comparison of thalidomide and phthalimide-based PROTACs.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[6] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Incubate for the desired time (e.g., 4, 8, 16, 24 hours).[5][6]
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well and scrape the cells.[5]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6]
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][6]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
5. Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[5]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[8][9][10]
1. Immobilization of E3 Ligase:
-
Biotinylated CRBN is immobilized on a streptavidin-coated sensor chip.[9] This allows for a consistent surface to test multiple PROTACs and target proteins.
2. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized CRBN surface and measure the association and dissociation rates.
-
To determine the binding affinity of the PROTAC to the target protein, a separate experiment is typically performed where the target protein is immobilized.
3. Ternary Complex Analysis:
-
To assess ternary complex formation, inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized CRBN surface.[8][9]
-
An increase in the response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.[2]
-
The binding data is fitted to a suitable model to determine the affinity and kinetics of ternary complex formation.
4. Cooperativity Calculation:
-
Cooperativity (α) is calculated by dividing the binding affinity of the PROTAC to one protein partner in the presence of a saturating concentration of the other partner by its binary binding affinity. A value of α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[10]
Quantitative Proteomics for Selectivity Profiling
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of a PROTAC's on-target and off-target effects.[7]
1. Cell Culture and PROTAC Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at a specific concentration (e.g., 10x DC50) and for a defined time. Include a DMSO-treated control.[7]
2. Protein Extraction, Digestion, and Labeling:
-
Lyse cells and extract proteins.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Label the resulting peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.[7]
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the identification and quantification of proteins across all samples simultaneously.
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify proteins.
-
Calculate the relative abundance of each protein in the PROTAC-treated samples compared to the control.
-
A significant decrease in the abundance of the target protein confirms on-target degradation.
-
Any other proteins that show significant changes in abundance are potential off-targets.
Conclusion
The development of PROTACs is a complex process where the choice of the E3 ligase ligand is a critical determinant of success. While thalidomide laid the groundwork for CRBN-based PROTACs, its analogs, lenalidomide and pomalidomide, often offer significant advantages.[2][4] Pomalidomide- and lenalidomide-based PROTACs frequently exhibit enhanced degradation potency, which is attributed to their higher binding affinity for CRBN and improved physicochemical properties.[1][2] The improved metabolic and chemical stability of these analogs can also contribute to better overall performance in a biological system.[2]
Researchers should consider these factors when designing novel PROTACs. While thalidomide-based PROTACs can be effective, leveraging the enhanced properties of its phthalimide-based analogs may provide a more direct path to developing highly potent and selective protein degraders. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of these critical therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. aragen.com [aragen.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Phthalimide-PEG3-C2-OTs
Researchers and scientists in the field of drug development must prioritize safety when handling chemical compounds. This guide provides essential safety and logistical information for the use of Phthalimide-PEG3-C2-OTs, a PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of your research.
Immediate Safety and Logistical Information
Hazard Identification and Storage:
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1]. The appropriate signal word for this compound is "Warning"[1].
Proper storage is critical to maintain the stability of the compound. For short-term storage, maintain the compound in an inert atmosphere at 2-8°C. For long-term storage, a temperature of -20°C is recommended[2][3]. The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions[2].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various procedures involving this compound. The use of appropriate PPE is the final and a critical barrier against potential exposure.
| Procedure | Eyes/Face | Hand | Body | Respiratory |
| Receiving and Storage | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in a ventilated enclosure) | Chemical splash goggles | Double-layered nitrile gloves | Disposable gown or dedicated lab coat | N95 or higher-rated respirator |
| Dissolution and Solution Handling | Chemical splash goggles and face shield | Double-layered nitrile gloves | Disposable gown or dedicated lab coat | Use within a certified chemical fume hood |
| Reaction Setup and Work-up | Chemical splash goggles and face shield | Double-layered nitrile gloves | Chemical-resistant apron over a lab coat | Use within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Double-layered nitrile gloves | Disposable gown or dedicated lab coat | Not generally required if handling sealed containers |
Operational Plan: A Step-by-Step Guide
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
